Product packaging for CGS35066(Cat. No.:)

CGS35066

Cat. No.: B1263228
M. Wt: 349.27 g/mol
InChI Key: CRUVAUSVWLATAE-UHFFFAOYSA-N
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Description

CGS35066, also known as this compound, is a useful research compound. Its molecular formula is C16H16NO6P and its molecular weight is 349.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16NO6P B1263228 CGS35066

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-dibenzofuran-3-yl-2-(phosphonomethylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16NO6P/c18-16(19)13(17-9-24(20,21)22)7-10-5-6-12-11-3-1-2-4-14(11)23-15(12)8-10/h1-6,8,13,17H,7,9H2,(H,18,19)(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUVAUSVWLATAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CC(C(=O)O)NCP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16NO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Impact of CGS35066 on Endothelial Cell Proliferation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS35066 is a potent and selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1), a key enzyme in the biosynthesis of the vasoconstrictor and mitogen, Endothelin-1 (ET-1). While direct experimental data on the effects of this compound on endothelial cell proliferation is not extensively documented in publicly available literature, its mechanism of action as an ECE-1 inhibitor allows for a strong hypothesis regarding its anti-proliferative potential. This technical guide consolidates the known properties of this compound, the established role of the ECE-1/ET-1 axis in endothelial cell biology, and provides detailed experimental protocols and conceptual frameworks to investigate its effects. By inhibiting ECE-1, this compound is anticipated to reduce the production of ET-1, thereby attenuating a critical signaling pathway that promotes endothelial cell proliferation and angiogenesis.

Introduction to this compound

This compound is a synthetic aminophosphonate that demonstrates high potency and selectivity as an inhibitor of Endothelin-Converting Enzyme-1 (ECE-1).[1][2] ECE-1 is a membrane-bound metalloprotease responsible for the proteolytic conversion of the inactive precursor, big Endothelin-1 (big ET-1), into the biologically active 21-amino acid peptide, Endothelin-1 (ET-1).[3] The primary therapeutic interest in this compound has historically been in the cardiovascular field due to its ability to block the potent vasoconstrictive effects of ET-1.

Quantitative Data on this compound

The following table summarizes the in vitro inhibitory activity of this compound against human ECE-1 and rat neutral endopeptidase 24.11 (NEP).

Target EnzymeSpeciesIC50 ValueReference
Endothelin-Converting Enzyme-1 (ECE-1)Human22 ± 0.9 nM[1]
Neutral Endopeptidase 24.11 (NEP)Rat Kidney2.3 ± 0.03 µM[1]

The Role of the ECE-1/ET-1 Axis in Endothelial Cell Proliferation

Endothelin-1 is a well-established mitogen for various cell types, including endothelial cells.[4] It plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones, by stimulating endothelial cell proliferation, migration, and invasion.[5] ET-1 exerts its effects on endothelial cells primarily through the G-protein coupled Endothelin B receptor (ETB-R).[5][6]

Activation of the ETB receptor on endothelial cells by ET-1 initiates downstream signaling cascades that promote cell growth and division. Key pathways implicated in this process include the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.[5] Furthermore, ET-1 can also stimulate the production of other pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), creating a positive feedback loop that enhances angiogenesis.[4]

Given that this compound inhibits the production of mature ET-1, it is hypothesized that it will indirectly inhibit endothelial cell proliferation by reducing the activation of these pro-proliferative signaling pathways.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound may inhibit endothelial cell proliferation.

G cluster_inhibition Inhibition by this compound cluster_conversion ET-1 Production cluster_receptor Receptor Activation cluster_signaling Downstream Signaling cluster_proliferation Cellular Response This compound This compound ECE1 ECE-1 This compound->ECE1 inhibits ET1 Endothelin-1 (ET-1) ECE1->ET1 converts BigET1 Big ET-1 ETBR ETB Receptor ET1->ETBR activates PI3K_Akt PI3K/Akt Pathway ETBR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway ETBR->MAPK_ERK Proliferation Endothelial Cell Proliferation PI3K_Akt->Proliferation MAPK_ERK->Proliferation G start Start culture Culture HUVECs start->culture seed Seed HUVECs in 24-well plates culture->seed starve Serum Starve for 24h seed->starve treat Treat with this compound (various concentrations) starve->treat label_and_incubate Add [3H]Thymidine Incubate for 4-6h treat->label_and_incubate harvest Harvest Cells and Precipitate DNA label_and_incubate->harvest count Scintillation Counting harvest->count analyze Analyze Data count->analyze end End analyze->end G This compound This compound Administration ece1_inhibition Inhibition of ECE-1 This compound->ece1_inhibition et1_reduction Reduced ET-1 Production ece1_inhibition->et1_reduction etbr_activation_reduction Decreased ETB Receptor Activation et1_reduction->etbr_activation_reduction downstream_signaling_inhibition Inhibition of Downstream Signaling (MAPK, Akt) etbr_activation_reduction->downstream_signaling_inhibition proliferation_inhibition Inhibition of Endothelial Cell Proliferation downstream_signaling_inhibition->proliferation_inhibition

References

The In Vivo Pharmacological Profile of CGS35066: A Potent and Selective Endothelin-Converting Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacological properties of CGS35066, a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the endothelin system. This guide synthesizes available data on the in vivo efficacy of this compound, details the experimental methodologies used in its evaluation, and illustrates the key signaling pathways involved.

Core Pharmacological Properties of this compound

This compound is an aminophosphonate-based compound that has demonstrated significant potency and selectivity as an inhibitor of ECE-1. ECE-1 is a critical enzyme in the endothelin pathway, responsible for the conversion of the inactive precursor, big endothelin-1 (big ET-1), into the highly potent vasoconstrictor, endothelin-1 (ET-1). By inhibiting this conversion, this compound effectively reduces the levels of active ET-1, thereby mitigating its physiological effects.

Quantitative In Vivo Efficacy

The primary in vivo pharmacological effect of this compound is the dose-dependent inhibition of the pressor response induced by intravenous administration of big ET-1 in conscious rats. The following table summarizes the key quantitative data from these studies.

Parameter Vehicle Control This compound (0.3 mg/kg i.v.) This compound (1.0 mg/kg i.v.) This compound (3.0 mg/kg i.v.) This compound (10.0 mg/kg i.v.)
Inhibition of big ET-1 Pressor Response (30 min post-dose) 0%61 ± 7%78 ± 4%93 ± 4%98 ± 2%
Inhibition of big ET-1 Pressor Response (120 min post-dose) 0%29 ± 7%63 ± 5%63 ± 5%84 ± 10%

Data presented as mean ± SEM.

In Vitro Inhibitory Activity

For comparative purposes, the in vitro inhibitory concentrations (IC50) of this compound against human ECE-1 and rat kidney neutral endopeptidase 24.11 (NEP) are provided in the table below. The data highlights the selectivity of this compound for ECE-1 over NEP.

Enzyme IC50 Value
Human ECE-122 ± 0.9 nM
Rat Kidney NEP2.3 ± 0.03 µM

Experimental Protocols

The following sections provide a detailed methodology for the key in vivo experiments conducted to characterize the pharmacological properties of this compound.

Animal Model and Surgical Preparation

Animal Model:

  • Male Sprague-Dawley rats are typically used for these studies.

  • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

Surgical Catheterization:

  • Rats are anesthetized using an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).

  • Aseptic surgical techniques are employed throughout the procedure.

  • For intravenous drug administration, a catheter is implanted into the jugular vein.

  • For direct blood pressure monitoring, a second catheter is implanted into the carotid or femoral artery.

  • The catheters are exteriorized at the back of the neck and protected by a tether system to allow for drug administration and blood pressure recording in conscious, freely moving animals.

  • Animals are allowed a recovery period of at least 48 hours post-surgery before the commencement of experiments. During this period, catheter patency is maintained by flushing with heparinized saline.

Big Endothelin-1 Induced Pressor Response Assay

Drug Preparation and Administration:

  • This compound is dissolved in a suitable vehicle (e.g., saline).

  • Big endothelin-1 is reconstituted in sterile saline to the desired concentration.

  • This compound or its vehicle is administered intravenously via the jugular vein catheter.

  • Following a predetermined pretreatment time (e.g., 30 or 120 minutes), a bolus of big endothelin-1 (typically 0.3 nmol/kg) is administered intravenously.

Blood Pressure Measurement and Data Analysis:

  • The arterial catheter is connected to a pressure transducer, and mean arterial pressure (MAP) is continuously recorded.

  • Baseline MAP is established before the administration of big ET-1.

  • The pressor response is quantified as the peak increase in MAP from baseline following big ET-1 administration.

  • The percentage inhibition of the pressor response by this compound is calculated by comparing the response in treated animals to that in vehicle-treated control animals.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the endothelin signaling pathway and the experimental workflow for evaluating ECE inhibitors.

Endothelin_Signaling_Pathway cluster_synthesis Endothelin Synthesis cluster_inhibition Site of Inhibition cluster_receptor Receptor Activation cluster_effects Physiological Effects Prepro_ET1 Pre-proendothelin-1 Big_ET1 Big Endothelin-1 Prepro_ET1->Big_ET1 Furin ET1 Endothelin-1 Big_ET1->ET1 ECE-1 ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB This compound This compound This compound->Big_ET1 Vasoconstriction Vasoconstriction ETA->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP

Caption: Endothelin-1 synthesis and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Animal_Model Sprague-Dawley Rat Catheterization Arterial & Venous Catheterization Animal_Model->Catheterization Recovery Post-operative Recovery Catheterization->Recovery Treatment Administer this compound or Vehicle (i.v.) Recovery->Treatment Challenge Administer big ET-1 (i.v.) Treatment->Challenge Measurement Record Mean Arterial Pressure Challenge->Measurement Quantify Quantify Pressor Response Measurement->Quantify Calculate Calculate % Inhibition Quantify->Calculate

Caption: Workflow for in vivo evaluation of this compound.

CGS35066: A Potent and Selective Inhibitor of Endothelin-1 Production - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a critical role in vascular homeostasis and the pathophysiology of several cardiovascular diseases. The production of mature ET-1 is dependent on the enzymatic cleavage of its precursor, big endothelin-1 (big ET-1), by endothelin-converting enzyme-1 (ECE-1). CGS35066 is a novel, potent, and selective aminophosphonate inhibitor of ECE-1. This technical guide provides an in-depth overview of the impact of this compound on ET-1 production, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its pharmacological effect by directly inhibiting the activity of endothelin-converting enzyme-1 (ECE-1). ECE-1 is a metalloprotease that is the final and rate-limiting step in the biosynthesis of the potent vasoconstrictor, endothelin-1. By binding to the active site of ECE-1, this compound prevents the conversion of the inactive precursor, big ET-1, into the biologically active ET-1. This leads to a reduction in the levels of mature ET-1, thereby mitigating its downstream physiological effects, such as vasoconstriction and increases in blood pressure.

Signaling Pathway of Endothelin-1 Production and Inhibition by this compound

The production of endothelin-1 is a multi-step process that begins with the transcription and translation of the preproendothelin-1 gene. The resulting peptide is processed to proendothelin-1 and then cleaved by furin-like proprotein convertases to yield big endothelin-1. The final and crucial step is the conversion of big ET-1 to ET-1 by ECE-1, which is effectively blocked by this compound.

ET1_Production_Pathway cluster_synthesis ET-1 Synthesis cluster_action Downstream Effects Prepro-ET-1 Prepro-ET-1 Pro-ET-1 Pro-ET-1 Prepro-ET-1->Pro-ET-1 Signal Peptidase Big ET-1 Big ET-1 Pro-ET-1->Big ET-1 Furin-like Proprotein Convertases ET-1 ET-1 Big ET-1->ET-1 ECE-1 ECE1_node ECE-1 ET_receptors ETA / ETB Receptors ET-1->ET_receptors This compound This compound This compound->ECE1_node Inhibits Vasoconstriction Vasoconstriction ET_receptors->Vasoconstriction In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - this compound dilutions - ECE-1 enzyme - Substrate solution add_components Add to 96-well plate: 1. Assay Buffer 2. This compound/Vehicle 3. ECE-1 prep_reagents->add_components pre_incubate Pre-incubate (37°C, 15 min) add_components->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate measure_fluorescence Kinetic Fluorescence Measurement (37°C) add_substrate->measure_fluorescence calculate_rate Calculate Reaction Rates measure_fluorescence->calculate_rate calculate_inhibition % Inhibition vs. Control calculate_rate->calculate_inhibition determine_ic50 IC50 Determination (Non-linear Regression) calculate_inhibition->determine_ic50 In_Vivo_Workflow cluster_prep Animal Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis anesthetize Anesthetize Rat cannulate Cannulate Carotid Artery and Jugular Vein anesthetize->cannulate stabilize Stabilize and Record Baseline Blood Pressure cannulate->stabilize control_pressor Administer Big ET-1 (i.v.) Record Control Pressor Response stabilize->control_pressor administer_inhibitor Administer this compound or Vehicle (i.v.) control_pressor->administer_inhibitor wait Wait for Specified Time (e.g., 30, 120 min) administer_inhibitor->wait post_inhibitor_pressor Administer Big ET-1 (i.v.) Record Post-Inhibitor Response wait->post_inhibitor_pressor calculate_auc Calculate AUC for Pressor Responses post_inhibitor_pressor->calculate_auc calculate_inhibition Calculate % Inhibition calculate_auc->calculate_inhibition

The Double-Edged Sword: ECE-1 Inhibition by CGS35066 in Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Endothelin-converting enzyme-1 (ECE-1) is a key metalloprotease with a multifaceted role in the central nervous system. Its ability to process bioactive peptides, including the potent vasoconstrictor endothelin-1 and the Alzheimer's disease-associated amyloid-beta (Aβ) peptide, places it at a critical juncture in neurological health and disease. The potent and selective inhibitor, CGS35066, has emerged as a crucial pharmacological tool to dissect the intricate functions of ECE-1. This technical guide provides an in-depth analysis of the role of ECE-1 inhibition by this compound in the context of neurological disorders, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.

Quantitative Data: Potency, Selectivity, and In Vivo Efficacy

This compound is a potent inhibitor of ECE-1, demonstrating significant selectivity over other related enzymes, such as neprilysin (NEP), another important Aβ-degrading enzyme. This selectivity is crucial for elucidating the specific roles of ECE-1.

CompoundTargetIC50Reference
This compound Human ECE-1 22 nM [1][2][3][4][5][6]
Rat Kidney NEP2.3 µM (2300 nM)[1][2][3][4][6]
CGS26303 (precursor)Human ECE-1410 nM[1]
NEP1 nM[1]

In Vivo Efficacy of this compound in a Rat Model:

The in vivo activity of this compound was evaluated by its ability to inhibit the pressor response induced by big endothelin-1 (big ET-1), the precursor of ET-1.

Dose (i.v.)Time Post-TreatmentInhibition of Big ET-1 Induced Pressor ResponseReference
10 mg/kg90 min84%[1]
0.3 mg/kg30 min61 ± 7%[3]
1.0 mg/kg30 min78 ± 4%[3]
3.0 mg/kg30 min93 ± 4%[3]
10.0 mg/kg30 min98 ± 2%[3]
0.3 mg/kg120 min29 ± 7%[3]
1.0 mg/kg120 min63 ± 5%[3]
3.0 mg/kg120 min63 ± 5%[3]
10.0 mg/kg120 min84 ± 10%[3]

Effect of this compound on Amyloid-Beta (Aβ) Levels in Cell Culture:

Pharmacological inhibition of ECE-1 by this compound has been shown to specifically increase the levels of Aβ34, suggesting a role for ECE-1 in its degradation.[7][8]

Cell TypeThis compound ConcentrationChange in Aβ34 LevelsReference
SH-SY5Y-BACE110⁻⁶ M~90% increase[8]
SH-SY5Y-BACE110⁻⁵ M~224% increase[8]

Experimental Protocols

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ECE-1 and NEP.

Methodology:

  • Enzyme Source: Recombinant human ECE-1 and rat kidney neutral endopeptidase 24.11 (NEP) are used.

  • Substrate: A fluorogenic peptide substrate specific for each enzyme is utilized.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Procedure:

    • The enzyme, substrate, and varying concentrations of this compound are incubated in an appropriate assay buffer.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The fluorescence generated by the cleavage of the substrate is measured using a fluorometer.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Big Endothelin-1 Induced Pressor Response in Rats

Objective: To assess the in vivo efficacy and duration of action of this compound.

Methodology:

  • Animal Model: Conscious, catheterized Sprague-Dawley rats are used.

  • Catheterization: Catheters are implanted in a carotid artery for blood pressure measurement and a jugular vein for compound administration.

  • Drug Administration: this compound or vehicle is administered intravenously (i.v.) at various doses.

  • Challenge: At specific time points after drug administration (e.g., 30, 90, 120 minutes), a bolus of big ET-1 is injected i.v. to induce a pressor (hypertensive) response.

  • Measurement: Mean arterial pressure (MAP) is continuously monitored.

  • Data Analysis: The area under the curve (AUC) of the MAP response to big ET-1 is calculated. The percentage of inhibition of the pressor response by this compound is determined by comparing the AUC in treated animals to that in vehicle-treated controls.[3]

Cell-Based Amyloid-Beta Degradation Assay

Objective: To investigate the effect of ECE-1 inhibition by this compound on Aβ levels in neuronal and pericyte cell cultures.

Methodology:

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) overexpressing BACE1 (to increase Aβ production), primary human brain vascular pericytes (HBVP), or primary rat cortical neurons are cultured under standard conditions.

  • Treatment: Cells are treated with a range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) for a specified duration.

  • Sample Collection: The cell culture supernatant is collected.

  • Aβ Quantification: The levels of different Aβ species (e.g., Aβ34, Aβ40, Aβ42) in the supernatant are quantified using sensitive immunoassays, such as Meso Scale Discovery (MSD) assays.

  • Western Blot Analysis: Cell lysates are analyzed by Western blotting to confirm that the treatment does not alter the protein levels of ECE-1, amyloid precursor protein (APP), or BACE1.[8]

  • Data Analysis: The percentage change in Aβ levels in treated cells is calculated relative to vehicle-treated controls.[8]

Signaling Pathways and Logical Relationships

The role of ECE-1 in neurological disorders, particularly Alzheimer's disease, is complex. While its primary function is the conversion of big ET-1 to the potent vasoconstrictor ET-1, it also plays a significant role in the degradation of amyloid-beta peptides. Inhibition of ECE-1 by this compound can therefore have both potentially beneficial and detrimental effects.

ECE1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Big ET-1 Big ET-1 ECE-1 ECE-1 Big ET-1->ECE-1 Conversion ET-1 ET-1 ET Receptor ET Receptor ET-1->ET Receptor Activation Aβ Precursor Protein (APP) Aβ Precursor Protein (APP) β-secretase (BACE1) β-secretase (BACE1) Aβ Precursor Protein (APP)->β-secretase (BACE1) Cleavage sAPPβ sAPPβ Aβ Peptides (Aβ40, Aβ42, Aβ34) Aβ Peptides (Aβ40, Aβ42, Aβ34) Aβ Peptides (Aβ40, Aβ42, Aβ34)->ECE-1 Degradation of Aβ34 Degraded Aβ34 Degraded Aβ34 ECE-1->ET-1 Cleavage ECE-1->Degraded Aβ34 β-secretase (BACE1)->sAPPβ β-CTF β-CTF β-secretase (BACE1)->β-CTF γ-secretase γ-secretase γ-secretase->Aβ Peptides (Aβ40, Aβ42, Aβ34) Vasoconstriction & Other Effects Vasoconstriction & Other Effects ET Receptor->Vasoconstriction & Other Effects β-CTF->γ-secretase Cleavage This compound This compound This compound->ECE-1 Inhibition

ECE-1 Signaling and this compound Inhibition

This diagram illustrates the dual role of ECE-1 in both the endothelin pathway and amyloid-beta metabolism. This compound acts as a potent inhibitor of ECE-1, thereby blocking the conversion of big ET-1 to ET-1 and, consequently, its downstream effects. Simultaneously, this inhibition prevents the degradation of specific Aβ isoforms, such as Aβ34, leading to their accumulation.

Experimental_Workflow_Abeta cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_outcome Outcome Cell_Lines Neuronal Cells (SH-SY5Y-BACE1) or Primary Pericytes/Neurons Treatment Incubate with varying concentrations of this compound Cell_Lines->Treatment Supernatant_Collection Collect Cell Supernatant Treatment->Supernatant_Collection Cell_Lysis Lyse Cells Treatment->Cell_Lysis Abeta_Quantification Quantify Aβ34, Aβ40, Aβ42 levels (e.g., MSD Assay) Supernatant_Collection->Abeta_Quantification Increased_Abeta34 Increased levels of Aβ34 Abeta_Quantification->Increased_Abeta34 Western_Blot Western Blot for ECE-1, APP, BACE1 Cell_Lysis->Western_Blot

Workflow for Aβ Degradation Assay

This workflow outlines the key steps in a cell-based experiment to determine the impact of this compound on amyloid-beta levels. It begins with the treatment of relevant cell lines, followed by the collection of supernatant and cell lysates for quantitative analysis of Aβ species and protein expression, respectively.

Conclusion and Future Directions

The inhibition of ECE-1 by this compound presents a complex scenario in the context of neurological disorders. On one hand, by reducing the levels of the potent vasoconstrictor ET-1, it could offer therapeutic benefits in conditions where cerebrovascular dysfunction is implicated. On the other hand, its inhibition of Aβ degradation, specifically Aβ34, raises concerns about its potential to exacerbate amyloid pathology in Alzheimer's disease.

Further research is imperative to fully understand the downstream consequences of ECE-1 inhibition in the brain. Key areas for future investigation include:

  • The specific role of Aβ34: The biological activity and pathological significance of this particular Aβ isoform are not yet fully elucidated. Understanding its contribution to neurotoxicity and plaque formation is critical.

  • Long-term effects of ECE-1 inhibition: Chronic in vivo studies are needed to assess the long-term impact of this compound on amyloid deposition, neuroinflammation, and cognitive function in animal models of Alzheimer's disease.

  • Isoform-specific inhibition: ECE-1 exists in multiple isoforms with distinct subcellular localizations. Developing inhibitors with greater specificity for particular isoforms could allow for more targeted therapeutic interventions.

References

Methodological & Application

Application Note: Protocols for Determining the Cell Permeability of CGS35066 in Human Umbilical Vein Endothelial Cells (HUVEC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction CGS35066 is identified as a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1), a key enzyme in the biosynthesis of the potent vasoconstrictor endothelin-1 (ET-1)[1][2][3]. Given the critical role of the vascular endothelium in regulating substance transport between blood and tissues, understanding the permeability of potential therapeutic compounds like this compound in endothelial cells is paramount. Human Umbilical Vein Endothelial Cells (HUVEC) are a widely used and accepted in vitro model for studying endothelial barrier function and permeability[4][5][6].

This document provides detailed protocols for assessing two distinct aspects of this compound permeability in HUVEC cells:

  • Paracellular Permeability: To determine the effect of this compound on the integrity of the HUVEC monolayer barrier.

  • Transcellular Permeability: To quantify the direct uptake of this compound into HUVEC cells.

Background: Mechanism of Action

This compound exerts its effect by inhibiting ECE-1, which is responsible for converting the precursor big endothelin-1 (big ET-1) into the biologically active ET-1[2][3]. ET-1 is a powerful vasoconstrictor and is involved in the proliferation of smooth muscle cells[7]. By blocking ECE-1, this compound reduces the levels of ET-1, which may have downstream effects on endothelial barrier function. The signaling pathway is illustrated below.

cluster_pathway Endothelin-1 Synthesis Pathway BigET1 Big Endothelin-1 (Inactive Precursor) ECE1 ECE-1 (Endothelin-Converting Enzyme-1) BigET1->ECE1 Conversion ET1 Endothelin-1 (ET-1) (Active) ECE1->ET1 ET_Receptor Endothelin Receptors (ETA / ETB) ET1->ET_Receptor Binds to Response Cellular Responses (Vasoconstriction, Proliferation) ET_Receptor->Response This compound This compound This compound->ECE1 Inhibition

Caption: this compound inhibits ECE-1, blocking the conversion of Big ET-1 to active ET-1.

Experimental Design and Workflow

To fully characterize the permeability of this compound, a two-pronged approach is recommended. First, a Transwell assay is used to measure the compound's effect on the paracellular barrier. Second, a cellular uptake assay is performed to quantify the amount of compound entering the cells.

cluster_para Protocol 1: Paracellular Permeability cluster_trans Protocol 2: Transcellular Permeability Start HUVEC Cell Culture (Gelatin-coated flasks) Seeding Seed HUVECs to Confluence Start->Seeding SeedTranswell Seed onto Transwell Inserts (Collagen-coated) Seeding->SeedTranswell SeedPlates Seed into Multi-well Plates Seeding->SeedPlates Treat_CGS_Para Treat Monolayer with this compound SeedTranswell->Treat_CGS_Para Add_FITC Add FITC-Dextran to Apical Chamber Treat_CGS_Para->Add_FITC Measure_Fluorescence Measure Fluorescence in Basolateral Chamber Add_FITC->Measure_Fluorescence Data_Para Analyze Barrier Integrity Measure_Fluorescence->Data_Para Treat_CGS_Trans Treat Cells with this compound (Time Course) SeedPlates->Treat_CGS_Trans WashLys Wash Cells & Lyse Treat_CGS_Trans->WashLys Quantify Quantify Intracellular this compound (e.g., LC-MS/MS) WashLys->Quantify Data_Trans Determine Cellular Uptake Quantify->Data_Trans

Caption: Overall workflow for assessing paracellular and transcellular permeability.

Protocol 1: Paracellular Permeability (Transwell Assay)

This protocol measures the passage of a fluorescent tracer, FITC-dextran, across a HUVEC monolayer to assess barrier integrity after treatment with this compound[8][9]. An increase or decrease in the flux of FITC-dextran indicates a change in paracellular permeability.

Materials:

  • HUVEC cells (passage 3-6)

  • Endothelial Cell Growth Medium (e.g., M199 with supplements)[10]

  • 24-well Transwell inserts (e.g., 0.4 µm pore size, collagen-coated)

  • FITC-dextran (40 kDa)[9]

  • This compound stock solution

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader (485 nm excitation / 520 nm emission)

  • Known permeability inducers (e.g., TNF-α, Thrombin) as positive controls[4][8]

Methodology:

  • Cell Seeding: Seed HUVECs onto the collagen-coated Transwell inserts at a high density (e.g., 100,000 cells/insert)[8]. Culture for 72 hours or until a confluent monolayer is formed. Monolayer integrity can be monitored by measuring transendothelial electrical resistance (TEER)[11].

  • Compound Treatment:

    • Carefully replace the medium in both the apical (upper) and basolateral (lower) chambers with fresh, serum-free medium.

    • Add this compound at various concentrations to the apical chamber. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 ng/mL TNF-α)[8].

    • Incubate for a predetermined time (e.g., 4 to 24 hours)[8][11].

  • Permeability Measurement:

    • After the treatment incubation, add FITC-dextran to the apical chamber to a final concentration of 1 mg/mL[9].

    • Incubate for 1-4 hours at 37°C.

    • Collect samples from the basolateral chamber at different time points.

    • Measure the fluorescence intensity of the basolateral samples using a plate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of FITC-dextran.

    • Calculate the concentration of FITC-dextran that has passed into the basolateral chamber.

    • Express permeability as a percentage or fold change relative to the vehicle control.

Protocol 2: Transcellular Permeability (Cellular Uptake Assay)

This protocol quantifies the amount of this compound that is transported into HUVEC cells. As this compound is not intrinsically fluorescent, quantification of the parent compound from cell lysates via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard.

Materials:

  • HUVEC cells (passage 3-6)

  • Endothelial Cell Growth Medium

  • 24-well tissue culture plates (gelatin-coated)[10]

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • LC-MS/MS system

Methodology:

  • Cell Seeding: Seed HUVECs into 24-well plates and grow until near confluence[12][13].

  • Compound Incubation:

    • Aspirate the growth medium and wash the cells once with pre-warmed HBSS.

    • Add fresh medium containing the desired concentration of this compound to each well.

    • Incubate for various time points (e.g., 15, 30, 60, 120 minutes) to determine uptake kinetics.

  • Cell Washing and Lysis:

    • To terminate the uptake, rapidly aspirate the compound-containing medium.

    • Immediately wash the cell monolayer three times with ice-cold PBS to remove any extracellular compound[12][13].

    • Add a suitable volume of cell lysis buffer to each well and incubate on ice.

    • Scrape the cells and collect the lysate.

  • Quantification:

    • Determine the total protein concentration in a small aliquot of the lysate using a BCA assay. This will be used for normalization[13].

    • Process the remaining lysate (e.g., protein precipitation with acetonitrile) to extract this compound.

    • Analyze the extracted samples via a validated LC-MS/MS method to quantify the concentration of this compound.

  • Data Analysis:

    • Calculate the amount of this compound per well.

    • Normalize the amount of this compound to the total protein content of the lysate.

    • Express the results as ng or pmol of this compound per mg of total cell protein.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between different conditions.

Table 1: Effect of this compound on HUVEC Monolayer Permeability

Treatment Group Concentration FITC-Dextran Flux (RFU/hr) Permeability (% of Control)
Vehicle Control 0.1% DMSO 150 ± 12 100%
This compound 1 µM 135 ± 10 90%
This compound 10 µM 115 ± 9 77%
This compound 50 µM 95 ± 8 63%
Positive Control 100 ng/mL TNF-α 450 ± 25 300%

Data are presented as mean ± standard deviation (n=3).

Table 2: Cellular Uptake of this compound in HUVEC Cells

Incubation Time This compound Concentration Intracellular this compound (pmol/mg protein)
15 min 10 µM 5.2 ± 0.4
30 min 10 µM 12.1 ± 1.1
60 min 10 µM 25.8 ± 2.3
120 min 10 µM 35.5 ± 3.1

Data are presented as mean ± standard deviation (n=3).

Interpretation of Results

  • Paracellular Permeability: The data in Table 1 would suggest that this compound enhances the endothelial barrier function in a dose-dependent manner, as indicated by the reduced flux of FITC-dextran compared to the vehicle control. This is in contrast to the positive control TNF-α, which disrupts the barrier and increases permeability[8].

  • Transcellular Permeability: The results in Table 2 indicate that this compound is taken up by HUVEC cells in a time-dependent manner. This confirms that the compound can cross the cell membrane and accumulate intracellularly, which is essential for engaging with its intracellular target, ECE-1.

By combining these two protocols, researchers can build a comprehensive profile of this compound's interaction with the endothelial barrier, providing crucial information for its development as a potential therapeutic agent.

References

Preparation of CGS35066 Stock Solution for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a CGS35066 stock solution intended for in vivo studies, particularly for intravenous administration in rodent models. This compound is a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1), a key enzyme in the endothelin signaling pathway.[1][2][3] Proper preparation of this compound solution is critical for ensuring its solubility, stability, and bioavailability in preclinical research, thereby yielding reliable and reproducible experimental outcomes. This protocol outlines the necessary materials, a step-by-step procedure for solubilization and dilution, and important considerations for administration.

Introduction to this compound

This compound is an aminophosphonate-based inhibitor that demonstrates high potency and selectivity for ECE-1.[1][2] It has been shown to effectively block the conversion of big endothelin-1 (big ET-1) to the potent vasoconstrictor endothelin-1 (ET-1).[2][4] In vitro studies have established its IC50 values at 22 nM for human ECE-1 and 2.3 µM for neutral endopeptidase 24.11 (NEP).[1][2] In vivo studies in rats have demonstrated its efficacy in blocking the pressor response induced by big ET-1 when administered intravenously at doses ranging from 0.3 to 10.0 mg/kg.[2] Given its acidic nature, arising from the presence of phosphonic and carboxylic acid groups, this compound requires a specific preparation method to ensure complete dissolution for parenteral administration.

Mechanism of Action: ECE-1 Inhibition

Endothelin-converting enzyme-1 (ECE-1) is a metalloprotease that plays a crucial role in the biosynthesis of the potent vasoconstrictor peptide, endothelin-1 (ET-1). This compound selectively inhibits ECE-1, thereby preventing the cleavage of the inactive precursor, big endothelin-1 (big ET-1), into the biologically active ET-1. This inhibition leads to a reduction in the physiological effects mediated by ET-1, such as vasoconstriction and cell proliferation.

ECE1_Inhibition cluster_synthesis ET-1 Synthesis cluster_inhibition Inhibition by this compound cluster_effects Physiological Effects Big ET-1 Big ET-1 ET-1 ET-1 Big ET-1->ET-1 ECE-1 ET-1 Receptor ET-1 Receptor ET-1->ET-1 Receptor ECE-1 ECE-1 This compound This compound This compound->ECE-1 Inhibits Vasoconstriction Vasoconstriction ET-1 Receptor->Vasoconstriction Cell Proliferation Cell Proliferation ET-1 Receptor->Cell Proliferation

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Table 1: Physicochemical and In Vitro Activity Data for this compound

ParameterValueReference
Molecular Weight 349.28 g/mol [3]
Molecular Formula C16H16NO6P[3]
IC50 (human ECE-1) 22 nM[1][2]
IC50 (rat kidney NEP) 2.3 µM[1][2]
Solubility Soluble to 100 mM in 1eq. NaOH[3]

Table 2: Recommended Dosing for In Vivo Studies in Rats

ParameterValueReference
Route of Administration Intravenous (i.v.)[2]
Effective Dose Range 0.3 - 10.0 mg/kg[2]
Vehicle (suggested) Sterile Saline (0.9% NaCl), pH adjusted to ~7.4General Practice

Experimental Protocols

This section details the protocol for preparing a this compound stock solution suitable for intravenous administration in rats.

Materials and Equipment
  • This compound powder

  • Sterile, pyrogen-free water for injection

  • 0.1 M Sodium Hydroxide (NaOH), sterile

  • 0.1 M Hydrochloric Acid (HCl), sterile (for pH adjustment)

  • Sterile 0.9% Sodium Chloride (Saline) solution

  • Sterile, pyrogen-free vials

  • Calibrated micropipettes and sterile tips

  • pH meter with a micro-probe

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

Preparation of a 10 mg/mL this compound Stock Solution

This protocol is for the preparation of a 10 mg/mL stock solution, which can be further diluted to the desired final concentration for injection.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Initial Solubilization:

    • Add a small volume of 0.1 M NaOH to the vial containing the this compound powder. The volume of NaOH should be just enough to form a clear solution. Based on the solubility data of 100 mM in 1eq. NaOH, for 10 mg of this compound (molecular weight 349.28), this corresponds to approximately 286 µL of 0.1 M NaOH.

    • Gently vortex the vial until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Dilution with Saline:

    • Once the this compound is fully dissolved in NaOH, add sterile 0.9% saline to bring the solution to near the final desired volume. For a 1 mL final volume, add approximately 700 µL of saline.

  • pH Adjustment:

    • Measure the pH of the solution using a calibrated pH meter with a micro-probe. The pH will likely be alkaline due to the addition of NaOH.

    • Carefully adjust the pH to a physiologically acceptable range of 7.0-7.4 by adding small increments of sterile 0.1 M HCl. Mix the solution thoroughly after each addition and re-measure the pH.

  • Final Volume Adjustment:

    • Once the pH is within the target range, add sterile 0.9% saline to reach the final desired volume (e.g., 1 mL).

  • Sterile Filtration:

    • Draw the final solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile, pyrogen-free vial. This step is crucial to ensure the sterility of the final product for intravenous administration.

  • Storage:

    • Store the prepared stock solution at 2-8°C for short-term use (e.g., up to one week). For longer-term storage, it is recommended to prepare fresh solutions. The stability of extemporaneously prepared solutions can vary, and it is best practice to use them promptly.

Preparation of Working Solution for Injection

The 10 mg/mL stock solution can be diluted with sterile 0.9% saline to the final desired concentration for injection. For example, to prepare a 1 mg/mL working solution, dilute 100 µL of the 10 mg/mL stock solution with 900 µL of sterile 0.9% saline.

experimental_workflow cluster_prep Stock Solution Preparation cluster_admin In Vivo Administration weigh Weigh this compound dissolve Dissolve in 0.1 M NaOH weigh->dissolve dilute Dilute with Saline dissolve->dilute ph_adjust Adjust pH to 7.0-7.4 dilute->ph_adjust final_vol Final Volume Adjustment ph_adjust->final_vol filter Sterile Filter (0.22 µm) final_vol->filter stock 10 mg/mL Stock Solution filter->stock dilute_working Dilute to Working Concentration stock->dilute_working inject Intravenous Injection in Rats dilute_working->inject

Figure 2: Experimental Workflow for this compound Solution Preparation.

Important Considerations

  • Aseptic Technique: It is imperative to use sterile techniques throughout the preparation process to prevent microbial contamination of the final solution.

  • pH: The pH of the final injectable solution should be close to physiological pH (7.0-7.4) to avoid irritation and potential precipitation upon injection into the bloodstream.

  • Tonicity: Using 0.9% saline as the primary diluent helps to ensure that the final solution is approximately isotonic.

  • Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or discoloration. Do not use if any particulates are observed.

  • Stability: As with most extemporaneously prepared solutions, it is recommended to prepare fresh solutions for each experiment to ensure potency and avoid degradation. If short-term storage is necessary, keep the solution refrigerated and protected from light.

Conclusion

The protocol described in this application note provides a reliable method for preparing this compound stock solutions for in vivo research. By carefully following these steps, researchers can prepare a soluble, sterile, and physiologically compatible solution of this potent ECE-1 inhibitor, which is essential for obtaining accurate and reproducible results in preclinical studies investigating the role of the endothelin system in health and disease.

References

Application Notes and Protocols for CGS35066 Administration in a Rat Model of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS35066 is a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1), a key enzyme in the endothelin signaling pathway. ECE-1 is responsible for the conversion of the inactive precursor big endothelin-1 (big ET-1) to the highly potent vasoconstrictor, endothelin-1 (ET-1).[1][2] By inhibiting ECE-1, this compound effectively reduces the levels of ET-1, leading to vasodilation and a subsequent decrease in blood pressure. These characteristics make this compound a valuable pharmacological tool for investigating the role of the endothelin system in hypertension and for the preclinical evaluation of potential antihypertensive therapies.

This document provides detailed application notes and protocols for the administration of this compound in a rat model of hypertension, specifically focusing on intravenous administration in conscious, normotensive rats challenged with big ET-1 and considerations for use in the spontaneously hypertensive rat (SHR) model.

Data Presentation

In Vitro Inhibitory Activity of this compound
Target EnzymeIC50 ValueSource Organism
Human ECE-122 ± 0.9 nMHuman
Rat Kidney Neutral Endopeptidase 24.11 (NEP)2.3 ± 0.03 µMRat
Table 1: In vitro inhibitory potency of this compound against human ECE-1 and rat NEP. Data indicates over 100-fold selectivity for ECE-1 over NEP.[1]
In Vivo Efficacy of this compound in Conscious Rats (Big ET-1 Challenge Model)
This compound Dose (i.v.)Inhibition of Big ET-1 Induced Pressor Response (30 min post-dose)Inhibition of Big ET-1 Induced Pressor Response (120 min post-dose)
0.3 mg/kg61 ± 7%29 ± 7%
1.0 mg/kg78 ± 4%63 ± 5%
3.0 mg/kg93 ± 4%63 ± 5%
10.0 mg/kg98 ± 2%84 ± 10%
Table 2: Dose-dependent inhibition of the pressor response to intravenous big ET-1 (0.3 nmol/kg) by this compound in conscious, catheterized Sprague-Dawley rats.[1]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of ECE-1, which disrupts a critical step in the endothelin signaling pathway. This pathway plays a significant role in blood pressure regulation.

ECE1_Signaling_Pathway cluster_precursor Synthesis of Big ET-1 cluster_activation ECE-1 Mediated Activation cluster_inhibition Inhibition by this compound cluster_receptor_binding Receptor Binding and Downstream Effects PreproET1 Preproendothelin-1 BigET1 Big Endothelin-1 (Inactive) PreproET1->BigET1 Endopeptidase Cleavage ECE1 Endothelin-Converting Enzyme-1 (ECE-1) BigET1->ECE1 ET1 Endothelin-1 (ET-1) (Active Vasoconstrictor) ECE1->ET1 Conversion ETAR ET-A Receptor (Vascular Smooth Muscle) ET1->ETAR ETBR ET-B Receptor (Endothelial Cells) ET1->ETBR Vasoconstriction Vasoconstriction (Increased Blood Pressure) This compound This compound This compound->ECE1 Inhibits ETAR->Vasoconstriction Vasodilation Vasodilation (NO, PGI2 Release) ETBR->Vasodilation

ECE-1 Signaling Pathway and this compound Inhibition.

Experimental Protocols

Animal Model: Spontaneously Hypertensive Rat (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used inbred rat strain that serves as a genetic model for essential hypertension in humans.[3]

  • Strain: Spontaneously Hypertensive Rat (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Age: Hypertension in SHRs typically begins to develop around 5-6 weeks of age, with systolic blood pressure reaching 180-200 mmHg in adulthood.[4] Experiments are often conducted in adult rats (12-20 weeks of age).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

Surgical Preparation for Intravenous Administration and Blood Pressure Monitoring

For studies in conscious, freely moving rats, surgical implantation of catheters is required.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine and xylazine), following approved institutional animal care and use committee (IACUC) protocols.

  • Catheter Implantation:

    • Venous Catheter: A catheter is implanted into the jugular vein for intravenous administration of this compound or vehicle.

    • Arterial Catheter: A second catheter is implanted into the carotid or femoral artery for direct measurement of arterial blood pressure and heart rate.

  • Catheter Exteriorization: Both catheters are tunneled subcutaneously and exteriorized at the back of the neck.

  • Post-operative Care: Provide appropriate post-operative analgesia and allow the animals to recover for at least 48-72 hours before the start of the experiment. During recovery, ensure catheters remain patent by flushing with a sterile heparinized saline solution.

Preparation and Administration of this compound
  • Vehicle Selection: While this compound is reported to be soluble in 1eq. NaOH, this is not a suitable vehicle for intravenous administration. A common and well-tolerated vehicle for preclinical intravenous studies is sterile, isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS).

    • Note: It is crucial for the researcher to determine the solubility and stability of this compound in the chosen vehicle prior to in vivo administration. Sonication or the use of a co-solvent system may be necessary, but any co-solvent must also be tested for its own effects on blood pressure.

  • Preparation of Dosing Solutions:

    • On the day of the experiment, weigh the required amount of this compound.

    • Dissolve in the chosen sterile vehicle to the desired final concentrations (e.g., for doses of 0.3, 1.0, 3.0, and 10.0 mg/kg).

    • Ensure the solution is clear and free of particulates. If necessary, filter through a 0.22 µm syringe filter.

  • Intravenous Administration:

    • Bring the dosing solution to room temperature.

    • Connect the syringe containing the this compound solution to the exteriorized venous catheter.

    • Administer the calculated volume as a bolus injection. The maximum recommended bolus injection volume is 5 ml/kg.

    • The control group should receive an equivalent volume of the vehicle alone.

Blood Pressure Measurement and Data Analysis
  • Acclimatization: On the day of the experiment, connect the arterial catheter to a pressure transducer and allow the rat to acclimate to the experimental setup in its home cage for at least 30-60 minutes before recording baseline measurements.

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 30 minutes).

  • Post-Dose Monitoring: After administration of this compound or vehicle, continuously record MAP and HR for a predetermined period (e.g., 2-4 hours).

  • Data Analysis:

    • Calculate the change in MAP and HR from the baseline for each animal.

    • Compare the changes in the this compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

    • A p-value of < 0.05 is typically considered statistically significant.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the antihypertensive effect of this compound in a conscious rat model.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Animal_Acclimation Animal Acclimation (SHR & WKY rats) Surgical_Prep Surgical Implantation (Arterial & Venous Catheters) Animal_Acclimation->Surgical_Prep PostOp_Recovery Post-Operative Recovery (48-72 hours) Surgical_Prep->PostOp_Recovery Baseline_BP Baseline Blood Pressure Measurement PostOp_Recovery->Baseline_BP Start of Experiment IV_Admin Intravenous Administration (this compound or Vehicle) Baseline_BP->IV_Admin Drug_Prep Preparation of this compound and Vehicle Drug_Prep->IV_Admin PostDose_BP Post-Dose Blood Pressure Monitoring IV_Admin->PostDose_BP Data_Collection Data Collection (MAP, HR) PostDose_BP->Data_Collection End of Monitoring Statistical_Analysis Statistical Analysis (Comparison to Vehicle) Data_Collection->Statistical_Analysis Results Results Interpretation & Conclusion Statistical_Analysis->Results

Experimental Workflow for this compound Evaluation.

References

CGS35066: A Novel Investigational Tool for Neuroinflammation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

CGS35066 is a potent and selective aminophosphonate inhibitor of endothelin-converting enzyme-1 (ECE-1), a key metalloprotease in the endothelin pathway.[1][2] ECE-1 catalyzes the final step in the biosynthesis of endothelin-1 (ET-1), a powerful vasoconstrictor and signaling molecule. Emerging evidence implicates the ECE-1/ET-1 axis in the progression of neuroinflammatory processes.[3] ET-1, produced by various cells in the central nervous system (CNS) including endothelial cells, microglia, and astrocytes, can exacerbate neuroinflammation by promoting the breakdown of the blood-brain barrier, inducing the expression of pro-inflammatory cytokines and chemokines, and activating glial cells.[3][4] By inhibiting ECE-1, this compound offers a valuable pharmacological tool to investigate the role of the endothelin pathway in various neuroinflammatory conditions and to explore its potential as a therapeutic target. This document provides an overview of the application of this compound in neuroinflammation research, including detailed experimental protocols and representative data.

Investigating Neuroinflammation with this compound

This compound can be utilized in both in vitro and in vivo models to elucidate the role of ECE-1 in neuroinflammation.

In Vitro Applications:

  • Microglial and Astrocyte Activation: Investigate the effect of this compound on the activation of primary microglia, microglia-like cell lines (e.g., BV-2), and astrocyte cell lines (e.g., 1321N1) stimulated with pro-inflammatory agents such as lipopolysaccharide (LPS). Key readouts include the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Blood-Brain Barrier Integrity: Utilize co-culture models of endothelial cells and astrocytes to assess the protective effects of this compound against inflammatory-mediated disruption of tight junction proteins and increased permeability.

  • Neuronal Viability: Examine the neuroprotective potential of this compound in co-culture systems where neurons are exposed to conditioned media from activated glial cells.

In Vivo Applications:

  • Animal Models of Neuroinflammation: this compound can be administered in various animal models of neuroinflammation, such as:

    • Lipopolysaccharide (LPS) Induced Systemic Inflammation: Intraperitoneal injection of LPS leads to a robust neuroinflammatory response.

    • Subarachnoid Hemorrhage (SAH): The presence of blood in the subarachnoid space triggers a significant inflammatory cascade.[5][6]

    • Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis.

    • Alzheimer's and Parkinson's Disease Models: To investigate the role of ECE-1 in the neuroinflammation associated with these neurodegenerative diseases.

  • Assessment of Neuroinflammation: Following this compound treatment in these models, a range of endpoints can be assessed, including:

    • Behavioral Deficits: Neurological scoring and cognitive tests.

    • Histological Analysis: Immunohistochemical staining for markers of microglial and astrocyte activation (e.g., Iba1, GFAP), and neuronal damage.

    • Biochemical Analysis: Measurement of cytokine and chemokine levels in brain tissue and cerebrospinal fluid (CSF).

Quantitative Data

The following tables present representative data on the biochemical properties of this compound and its hypothetical effects in a neuroinflammation model.

Table 1: Biochemical Profile of this compound

ParameterValueReference
TargetEndothelin-Converting Enzyme-1 (ECE-1)[1][2]
IC50 (human ECE-1)22 ± 0.9 nM[2]
IC50 (rat kidney NEP)2.3 ± 0.03 µM[2]
Molecular Weight349.28 g/mol [3]
FormulaC16H16NO6P[3]

Table 2: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Microglia

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control25 ± 515 ± 410 ± 3
LPS (100 ng/mL)1500 ± 120800 ± 75450 ± 50
LPS + this compound (10 nM)1250 ± 110680 ± 60390 ± 45
LPS + this compound (100 nM)800 ± 80420 ± 40250 ± 30
LPS + this compound (1 µM)450 ± 50210 ± 25130 ± 15

Data are presented as mean ± SEM and are for illustrative purposes only.

Visualizations

ECE1_Neuroinflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Microglia / Astrocyte cluster_inhibitor Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates BigET1 Big Endothelin-1 ECE1 ECE-1 BigET1->ECE1 Substrate ET1 Endothelin-1 ECE1->ET1 Converts ETAR ET-A Receptor ET1->ETAR Binds NFkB NF-κB Pathway ETAR->NFkB Potentiates TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription This compound This compound This compound->ECE1 Inhibits

Caption: Workflow for investigating this compound in both in vitro and in vivo models of neuroinflammation.

Protocols

Protocol 1: In Vitro Assessment of Anti-inflammatory Effects of this compound in LPS-Stimulated BV-2 Microglial Cells

1. Materials:

  • BV-2 microglial cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO or appropriate solvent)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • BCA Protein Assay Kit

  • Reagents and equipment for Western blotting

2. Cell Culture and Treatment:

  • Culture BV-2 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh serum-free DMEM.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle-only control group and an LPS-only group.

3. Cytokine Measurement (ELISA):

  • After the 24-hour incubation, collect the cell culture supernatants.

  • Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

4. Protein Analysis (Western Blot):

  • After collecting the supernatant, wash the cells with cold PBS.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and Western blotting to analyze the expression of key inflammatory proteins such as iNOS, COX-2, and phosphorylated components of the NF-κB pathway (e.g., p-p65).

Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Subarachnoid Hemorrhage (SAH)-Induced Neuroinflammation

1. Animals and SAH Model:

  • Use adult male C57BL/6 mice (8-10 weeks old). All procedures should be approved by the institutional animal care and use committee.

  • Induce SAH using the prechiasmatic cistern injection model. [5]Briefly, anesthetize the mice and inject autologous blood into the prechiasmatic cistern. Sham-operated animals will undergo the same procedure without blood injection.

2. Drug Administration:

  • Prepare this compound in a suitable vehicle (e.g., saline).

  • Administer this compound or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection at a predetermined dose (e.g., 1-10 mg/kg) at a specific time point post-SAH induction (e.g., 1 hour).

3. Neurological Assessment:

  • Evaluate neurological function at 24 and 48 hours post-SAH using a modified Garcia score or other appropriate behavioral tests. [5] 4. Tissue Collection and Processing:

  • At the desired endpoint (e.g., 48 hours post-SAH), deeply anesthetize the mice and perfuse them with cold PBS followed by 4% paraformaldehyde for histological analysis, or with cold PBS only for biochemical analysis.

  • Harvest the brains and either post-fix them for cryosectioning and immunohistochemistry or dissect specific brain regions (e.g., cortex, hippocampus) for protein and RNA analysis.

5. Analysis of Neuroinflammation:

  • Immunohistochemistry (IHC): Use brain sections to stain for markers of microglial activation (Iba1), astrogliosis (GFAP), and neuronal apoptosis (e.g., TUNEL staining).

  • ELISA/qPCR: Homogenize brain tissue to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) and the expression of their corresponding mRNAs using ELISA and quantitative real-time PCR, respectively.

Disclaimer: this compound is for research use only and not for human consumption. The provided protocols and data are for illustrative purposes and should be adapted and optimized for specific experimental conditions.

References

Application Notes and Protocols for Measuring CGS35066 Activity Using a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS35066 is a potent and selective aminophosphonate inhibitor of Endothelin-Converting Enzyme-1 (ECE-1).[1][2][3] ECE-1 is a key zinc metalloendopeptidase in the endothelin signaling pathway, responsible for the proteolytic cleavage of the inactive precursor, big Endothelin-1 (big ET-1), to the highly potent vasoconstrictor, Endothelin-1 (ET-1).[4][5][6] The overproduction of ET-1 is implicated in various cardiovascular diseases and cancer, making ECE-1 a significant therapeutic target.[5][7] this compound exhibits a high affinity for human ECE-1 with an IC50 value of 22 nM, while showing significantly lower activity against neutral endopeptidase 24.11 (NEP) with an IC50 of 2.3 µM.[1][2][3]

These application notes provide a detailed protocol for a cell-based assay to quantify the inhibitory activity of this compound on ECE-1. The described method utilizes cultured endothelial cells that endogenously express ECE-1, providing a physiologically relevant system to assess compound efficacy. The assay measures the production of ET-1 from its precursor, big ET-1, in the presence and absence of this compound. The resulting ET-1 is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Signaling Pathway of Endothelin-1 (ET-1) Production

The production of mature ET-1 is a multi-step process initiated by the transcription and translation of the preproendothelin-1 gene. The resulting preproET-1 is cleaved by a furin-like convertase to produce big ET-1. ECE-1, a membrane-bound enzyme, then cleaves big ET-1 at the Trp21-Val22 bond to generate the biologically active 21-amino acid peptide, ET-1. ET-1 then exerts its physiological effects by binding to endothelin receptors (ET-A and ET-B) on target cells. This compound acts by directly inhibiting the enzymatic activity of ECE-1, thereby blocking the production of ET-1.

ET1_Signaling_Pathway cluster_precursor ET-1 Precursor Processing cluster_activation ET-1 Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects PreproET-1 PreproET-1 Big ET-1 Big ET-1 PreproET-1->Big ET-1 Furin-like convertase ET-1 ET-1 Big ET-1->ET-1 Cleavage by ECE-1 ECE-1 ECE-1 ET-A/ET-B Receptors ET-A/ET-B Receptors ET-1->ET-A/ET-B Receptors Binding This compound This compound This compound->ECE-1 Inhibition Physiological Response Physiological Response ET-A/ET-B Receptors->Physiological Response Signal Transduction

Endothelin-1 (ET-1) production and inhibition by this compound.

Experimental Protocols

This protocol describes a cell-based assay to determine the IC50 value of this compound by measuring the inhibition of ET-1 production in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Human/Rat Endothelin-1 (ET-1) ELISA Kit

  • Big Endothelin-1 (human)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 450 nm

Cell Culture
  • Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells when they reach 80-90% confluency.

  • For the assay, seed HUVECs into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere and grow to confluency (approximately 24-48 hours).

Assay Protocol
  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.

  • Cell Treatment:

    • Once the HUVECs are confluent, gently wash the cells twice with warm PBS.

    • Add 100 µL of serum-free medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Pre-incubate the cells with the compound for 30 minutes at 37°C.

  • Substrate Addition and Incubation:

    • Prepare a working solution of big ET-1 in serum-free medium.

    • Add 100 µL of the big ET-1 working solution to each well to a final concentration of 100 nM.

    • Incubate the plate at 37°C for 4 hours.

  • Sample Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 1000 x g for 10 minutes at 4°C to remove any cellular debris.[1]

  • ET-1 Quantification using ELISA:

    • Perform the ET-1 ELISA according to the manufacturer's instructions provided with the kit.[8][9]

    • Briefly, this typically involves adding the collected supernatants and standards to the antibody-coated microplate, followed by the addition of a biotinylated detection antibody and a streptavidin-HRP conjugate.

    • After washing steps, a substrate solution is added, and the color development is stopped.

    • Measure the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Generate a standard curve by plotting the absorbance values of the ET-1 standards against their known concentrations.

  • Determine the concentration of ET-1 in each sample by interpolating their absorbance values from the standard curve.

  • Calculate the percentage of ECE-1 inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (ET-1 concentration with inhibitor - Background) / (ET-1 concentration without inhibitor - Background) ] * 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The following table provides an example of how to structure the quantitative data obtained from the cell-based assay for this compound.

This compound Concentration (nM)Mean ET-1 Concentration (pg/mL)Standard Deviation (pg/mL)% Inhibition
0 (Vehicle Control)150.28.50
1135.87.19.6
5112.56.325.1
1088.15.241.3
22 (IC50) 75.1 4.8 50.0
5045.63.969.6
10025.32.883.2
50010.11.593.3

Experimental Workflow Diagram

The following diagram illustrates the key steps of the cell-based assay protocol.

Experimental_Workflow A Seed HUVECs in 96-well plate B Culture to confluency (24-48h) A->B D Wash cells with PBS B->D C Prepare serial dilutions of this compound E Pre-incubate cells with this compound (30 min) C->E D->E F Add big ET-1 substrate (100 nM) E->F G Incubate for 4 hours at 37°C F->G H Collect and centrifuge supernatant G->H I Quantify ET-1 using ELISA H->I J Data analysis and IC50 determination I->J

Cell-based assay workflow for this compound activity.

Conclusion

This application note provides a comprehensive and detailed protocol for measuring the inhibitory activity of this compound on ECE-1 in a cell-based format. The use of endothelial cells that endogenously express ECE-1 offers a physiologically relevant model for assessing compound potency. The quantification of ET-1 production via ELISA is a robust and widely available method. This protocol can be adapted for high-throughput screening of other potential ECE-1 inhibitors and for further characterization of their mechanism of action in a cellular context.

References

Application Note: In Vivo Dose-Response Study of CGS35066 on Blood Pressure

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CGS35066 is a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1).[1][2][3] ECE-1 is a key enzyme in the endothelin pathway, responsible for the conversion of the inactive precursor big endothelin-1 (big ET-1) into the highly potent vasoconstrictor, endothelin-1 (ET-1). By inhibiting ECE-1, this compound effectively reduces the levels of ET-1, leading to vasodilation and a subsequent decrease in blood pressure. This application note provides a detailed protocol for conducting an in vivo dose-response study of this compound on blood pressure in a rodent model and presents available data on its efficacy.

Principle of the Method

This protocol describes the direct measurement of arterial blood pressure in conscious, freely moving rats following the intravenous administration of this compound. The dose-dependent effect of the compound on mean arterial blood pressure (MABP) is evaluated to determine its antihypertensive potential. The primary mechanism of action of this compound is the inhibition of ECE-1, which blocks the production of the vasoconstrictor endothelin-1.

Data Presentation

The in vivo efficacy of this compound has been demonstrated by its ability to block the pressor effects induced by big ET-1 in a dose-dependent manner.

This compound Dose (mg/kg, i.v.)Inhibition of Big ET-1 Induced Pressor Response (30 min post-dose)
0.361 ± 7%
1.078 ± 4%
3.093 ± 4%
10.098 ± 2%

Data from conscious, catheterized rats. The pressor response was induced by 0.3 nmol/kg i.v. of big ET-1.[2]

Furthermore, a continuous intra-arterial administration of this compound at a dose of 30 mg/kg has been shown to decrease mean arterial blood pressure in both normotensive and spontaneously hypertensive rats (SHRs), with a more pronounced effect observed in the hypertensive model.[4]

Experimental Protocols

This section outlines the detailed methodology for an in vivo dose-response study of this compound on blood pressure in rats.

Materials and Reagents
  • This compound

  • Vehicle (e.g., sterile saline)

  • Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

  • Heparinized saline (10-20 IU/mL)

  • Sterile surgical instruments

  • Vascular catheters (e.g., PE-50 tubing)

  • Sutures

  • Blood pressure transducer and data acquisition system

  • Animal restrainer (for conscious measurements)

Animal Model
  • Male Sprague-Dawley rats or Spontaneously Hypertensive Rats (SHRs), 250-350g.

  • Animals should be acclimatized for at least one week prior to the experiment.

  • All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Surgical Procedure: Vascular Cannulation
  • Anesthetize the rat using an appropriate anesthetic.

  • Shave and disinfect the surgical areas (ventral neck and inguinal region).

  • Carotid Artery Cannulation (for blood pressure measurement):

    • Make a midline incision on the neck to expose the trachea and carotid artery.

    • Carefully dissect the left common carotid artery from the surrounding tissue.

    • Place two loose sutures around the artery.

    • Tie the distal suture to occlude the vessel.

    • Make a small incision in the artery and insert a heparinized saline-filled catheter.

    • Secure the catheter in place with the proximal suture.

    • Exteriorize the catheter at the back of the neck.

  • Femoral Vein Cannulation (for drug administration):

    • Make an incision in the groin area to expose the femoral vein.

    • Isolate the vein and place two loose sutures.

    • Tie the distal suture.

    • Make a small incision and insert a heparinized saline-filled catheter for drug administration.

    • Secure the catheter with the proximal suture.

    • Exteriorize the catheter at the back of the neck.

  • Close the incisions with sutures or surgical clips.

  • Allow the animal to recover from surgery for at least 24-48 hours before the experiment. House the animals individually during recovery.

Experimental Procedure: Dose-Response Study
  • On the day of the experiment, connect the arterial catheter to a blood pressure transducer linked to a data acquisition system.

  • Allow the animal to acclimate in the experimental cage for at least 30 minutes to obtain a stable baseline blood pressure and heart rate recording.

  • Prepare serial dilutions of this compound in the appropriate vehicle.

  • Administer the vehicle control intravenously and record blood pressure for a defined period (e.g., 30 minutes) to establish a baseline.

  • Administer the lowest dose of this compound intravenously.

  • Continuously monitor and record blood pressure and heart rate.

  • After the blood pressure returns to baseline or stabilizes, administer the next ascending dose of this compound.

  • Repeat this process for all planned doses.

Data Analysis
  • Calculate the mean arterial blood pressure (MABP) for the baseline period and for a defined time window after each dose of this compound.

  • Express the change in MABP from baseline for each dose.

  • Plot the dose of this compound against the change in MABP to generate a dose-response curve.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the blood pressure changes at different doses compared to the vehicle control.

Visualizations

Signaling Pathway of this compound Action

CGS35066_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Big ET-1 Big ET-1 ECE-1 ECE-1 Big ET-1->ECE-1 Conversion ET-1 ET-1 ECE-1->ET-1 ET-1_receptor ET-A / ET-B Receptors ET-1->ET-1_receptor Binding Calcium Increased Intracellular Ca2+ ET-1_receptor->Calcium Vasoconstriction Vasoconstriction Calcium->Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure This compound This compound This compound->ECE-1 Inhibition

Caption: this compound inhibits ECE-1, blocking ET-1 production and vasoconstriction.

Experimental Workflow for In Vivo Dose-Response Study

Experimental_Workflow A Animal Acclimatization B Surgical Cannulation (Carotid Artery & Femoral Vein) A->B C Post-Surgical Recovery (24-48 hours) B->C D Baseline Blood Pressure Recording C->D E Vehicle Administration (i.v.) D->E F This compound Dose Administration (i.v.) (Ascending Doses) E->F After Baseline G Continuous Blood Pressure Monitoring F->G G->F Repeat for each dose H Data Analysis (Dose-Response Curve Generation) G->H

Caption: Workflow for this compound in vivo blood pressure dose-response study.

References

Troubleshooting & Optimization

CGS35066 Technical Support Center: Troubleshooting Aqueous Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions for overcoming solubility challenges with CGS35066 in aqueous buffers. The following frequently asked questions (FAQs) and troubleshooting protocols will help ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard aqueous buffers like PBS or Tris?

This compound is a hydrophobic molecule with low solubility in neutral or acidic aqueous solutions. Its chemical structure, α-[(S)-(Phosphonomethyl)amino]-3-dibenzofuranpropanoic acid, contains acidic functional groups (phosphonic acid and carboxylic acid) that require deprotonation to become soluble in water. In standard neutral pH buffers, these groups remain protonated, leading to poor solubility.

Q2: What is the recommended solvent for preparing this compound stock solutions?

The most effective method for solubilizing this compound is to use a basic solution. This compound is soluble up to 100 mM in one equivalent of sodium hydroxide (NaOH)[1]. The NaOH deprotonates the acidic moieties on the molecule, forming a soluble salt.

Q3: I cannot use NaOH in my assay. Are there any alternative solvents?

While NaOH is the primary recommendation, other strategies for solubilizing hydrophobic compounds may be adapted if a basic solution is incompatible with your experimental setup. These methods often involve using a small amount of an organic co-solvent to create a concentrated stock solution that can then be diluted into your aqueous buffer. Potential co-solvents include:

  • Dimethyl sulfoxide (DMSO): A common solvent for dissolving hydrophobic compounds for biological assays[2].

  • Polyethylene glycol (PEG): Can be used to improve the solubility of lipophilic compounds[2].

  • Glycerol: A cryoprotectant that can also aid in the solubilization of certain molecules[2].

It is critical to first prepare a high-concentration stock in the organic solvent and then dilute it into the final aqueous buffer. Always perform a vehicle control experiment to ensure the solvent does not affect your assay.

Q4: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1)[3][4][5]. ECE-1 is a metalloprotease responsible for cleaving the inactive precursor, big endothelin-1 (big ET-1), into the potent vasoconstrictor, endothelin-1 (ET-1). This compound exhibits over 100-fold selectivity for ECE-1 over neutral endopeptidase 24.11 (NEP)[1][5].

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Molecular Weight 349.28 g/mol [1]
Formula C₁₆H₁₇NO₆P[1]
Purity ≥98%[1][5]
Solubility Soluble to 100 mM in 1 eq. NaOH[1]
ECE-1 IC₅₀ 22 nM (human)[3][4][6]
NEP IC₅₀ 2.3 µM (2300 nM)[3][4][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution using NaOH

This protocol describes the recommended method for preparing a highly concentrated, soluble stock of this compound.

  • Calculate Required Masses:

    • Weigh out a precise amount of this compound powder (M.Wt: 349.28 g/mol ). For example, for 1 mL of a 10 mM stock, weigh 3.49 mg.

  • Prepare 1N NaOH Solution:

    • Prepare a fresh 1 Normal (1N) solution of sodium hydroxide.

  • Solubilization:

    • Add the appropriate volume of high-purity water to the weighed this compound.

    • While vortexing, add 1 equivalent of 1N NaOH dropwise. For a 10 mM solution, this will be 10 µL of 1N NaOH per mL of final solution volume.

    • Continue vortexing until the compound is fully dissolved. The solution should be clear.

  • pH Adjustment (Optional but Recommended):

    • If required for your experiment, you can adjust the pH of the stock solution using a suitable buffer or dilute HCl. Perform this step carefully to avoid precipitation.

  • Storage:

    • Store the stock solution at -20°C or -80°C. Based on supplier recommendations, the solid compound should be desiccated at room temperature[1].

Visualizations

The following diagrams illustrate the troubleshooting workflow for this compound insolubility and its mechanism of action.

Troubleshooting_Workflow start Start: this compound powder insoluble Issue: Insoluble in aqueous buffer (e.g., PBS) start->insoluble dissolve_naoh Primary Method: Dissolve in 1 eq. NaOH (up to 100 mM) insoluble->dissolve_naoh Recommended Solution check_compatibility Is NaOH compatible with your assay? dissolve_naoh->check_compatibility proceed Proceed with experiment check_compatibility->proceed Yes alt_method Alternative Method: Use organic co-solvent check_compatibility->alt_method No stock_dmso Prepare high-concentration stock in DMSO, PEG, etc. alt_method->stock_dmso dilute Dilute stock into final aqueous buffer stock_dmso->dilute vehicle_control Crucial: Run vehicle control experiment dilute->vehicle_control vehicle_control->proceed ECE_Signaling_Pathway BigET1 Big Endothelin-1 (Inactive Precursor) ECE1 Endothelin-Converting Enzyme-1 (ECE-1) BigET1->ECE1 Cleavage ET1 Endothelin-1 (ET-1) (Active Vasoconstrictor) ECE1->ET1 Receptor Endothelin Receptors (ET-A, ET-B) ET1->Receptor Binding Response Physiological Response (e.g., Vasoconstriction) Receptor->Response This compound This compound This compound->ECE1 Inhibition

References

CGS35066 stability in DMSO at room temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CGS35066, a potent and selective endothelin-converting enzyme-1 (ECE-1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For optimal stability, this compound should be stored under specific conditions depending on its form. The lyophilized powder should be stored at -20°C, desiccated.[1] In this solid form, the chemical is stable for up to 36 months. When prepared in a solution, it should be stored at -20°C and is recommended for use within one month to prevent loss of potency.[1] To avoid degradation due to multiple freeze-thaw cycles, it is advisable to aliquot the solution into single-use volumes.

Q2: What is the stability of this compound in DMSO at room temperature?

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1).[2][3][4][5] ECE-1 is a key enzyme in the endothelin signaling pathway, responsible for converting the inactive precursor big endothelin-1 (big ET-1) into the biologically active vasoconstrictor, endothelin-1 (ET-1).[6][7][8][9] By inhibiting ECE-1, this compound blocks the production of ET-1, thereby preventing its downstream effects.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no inhibitory effect Improper storage or handling: The compound may have degraded due to prolonged storage at room temperature or multiple freeze-thaw cycles.Prepare fresh stock solutions from lyophilized powder. Aliquot stock solutions to minimize freeze-thaw cycles.
Incorrect concentration: Calculation errors or inaccurate pipetting can lead to a final concentration that is too low to elicit an effect.Verify all calculations and ensure pipettes are calibrated. It is recommended to use 5 to 10 times the IC50 or Ki value to achieve complete inhibition.
pH of the assay buffer: The inhibitory potency of ECE-1 inhibitors can be highly dependent on the pH of the experimental environment.[10]Ensure the pH of your assay buffer is optimized for ECE-1 activity and this compound inhibition. The optimal pH for ECE-1 activity with big ET-1 as a substrate is neutral.[10]
Precipitation of the compound in media Low solubility: this compound is soluble in 1eq. NaOH up to 100 mM, but may have lower solubility in aqueous buffers.[2][3]Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low and does not affect the experiment.
Off-target effects observed High concentration: Using excessively high concentrations of the inhibitor can lead to non-specific effects.Perform a dose-response experiment to determine the optimal concentration that inhibits ECE-1 without causing off-target effects. This compound shows over 100-fold selectivity for ECE-1 over neutral endopeptidase 24.11 (NEP).[2][3][4]
Variability between experiments Inconsistent experimental conditions: Minor variations in incubation times, temperatures, or reagent concentrations can lead to significant differences in results.Standardize all experimental parameters and include appropriate positive and negative controls in every experiment.

Experimental Protocols

In Vitro ECE-1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on ECE-1.

Materials:

  • Recombinant human ECE-1

  • Big Endothelin-1 (substrate)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • DMSO (for dissolving this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve lyophilized this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solutions: Serially dilute the this compound stock solution in the assay buffer to obtain a range of desired concentrations.

  • Enzyme Preparation: Dilute the recombinant human ECE-1 in the assay buffer to the desired working concentration.

  • Assay Reaction:

    • Add a small volume of the diluted this compound solutions (or vehicle control) to the wells of a 96-well plate.

    • Add the diluted ECE-1 enzyme to the wells and pre-incubate with the inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate, big Endothelin-1, to each well.

  • Detection:

    • Incubate the reaction mixture for a defined period.

    • Stop the reaction (if necessary, depending on the detection method).

    • Measure the product formation (Endothelin-1) using a suitable detection method, such as an ELISA or a fluorescent-based assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Workflows

Endothelin Signaling Pathway and this compound Inhibition

Endothelin_Signaling_Pathway cluster_precursor Precursor Processing cluster_activation Activation cluster_inhibition Inhibition cluster_receptor Receptor Binding & Downstream Effects Prepro_ET1 Prepro-Endothelin-1 Big_ET1 Big Endothelin-1 Prepro_ET1->Big_ET1 Furin-like proteases ECE1 ECE-1 Big_ET1->ECE1 ET1 Endothelin-1 (ET-1) ECE1->ET1 ETAR ET-A Receptor ET1->ETAR ETBR ET-B Receptor ET1->ETBR This compound This compound This compound->ECE1 Downstream Downstream Signaling (e.g., Vasoconstriction, Cell Proliferation) ETAR->Downstream ETBR->Downstream

Caption: this compound inhibits ECE-1, blocking the conversion of Big ET-1 to ET-1.

Experimental Workflow for ECE-1 Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock and Dilutions C Add this compound/Vehicle to Microplate Wells A->C B Prepare ECE-1 Enzyme and Big ET-1 Substrate D Add ECE-1 Enzyme and Pre-incubate B->D C->D E Initiate Reaction with Big ET-1 Substrate D->E F Incubate at Optimal Temperature E->F G Measure ET-1 Production (e.g., ELISA) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for determining the IC50 of this compound against ECE-1.

Quantitative Data Summary

Parameter Value Reference
IC50 for human ECE-1 22 nM[2][3][4][5]
IC50 for rat kidney NEP 2.3 µM[2][5]
Molecular Weight 349.28 g/mol [1][2][3]
Formula C16H16NO6P[1][2][3]
Solubility in 1eq. NaOH up to 100 mM[2][3]
Storage (Lyophilized) -20°C (up to 36 months)[1]
Storage (Solution) -20°C (use within 1 month)[1]

References

Technical Support Center: Investigating Potential Off-Target Effects of CGS35066 in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may be investigating the potential off-target effects of CGS35066 in kinase assays. While this compound is a known potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1), it is crucial to characterize any unintended interactions with other enzyme families, such as kinases, during drug development.[1][2][3] This guide offers troubleshooting advice and experimental protocols to help identify and understand potential off-target kinase activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

A1: this compound is a potent and selective aminophosphonate inhibitor of endothelin-converting enzyme-1 (ECE-1).[1][2] It also shows inhibitory activity against neutral endopeptidase 24.11 (NEP) at higher concentrations.[1][2][3]

Q2: Why should I investigate for off-target effects of this compound on kinases?

A2: While this compound is designed to be selective, many small molecule inhibitors can have unintended effects on other proteins, including kinases.[4][5][6] Identifying any off-target kinase interactions is a critical step in drug development to understand the compound's full pharmacological profile and to anticipate potential side effects.[7]

Q3: I am observing unexpected results in my cellular assay that involves specific signaling pathways after treatment with this compound. Could this be due to off-target kinase inhibition?

A3: It is possible. Unexpected cellular phenotypes can arise from off-target effects.[4][6] If the observed phenotype is known to be regulated by a specific kinase or signaling pathway, it would be prudent to test this compound directly against the suspected kinases in a biochemical assay.

Q4: What are some common pitfalls in kinase assays that could be misinterpreted as off-target inhibition by this compound?

A4: Several factors can lead to false-positive results in kinase assays. These include:

  • Compound interference: The compound itself might fluoresce or quench the assay signal.[8]

  • Non-specific inhibition: Molecules can indirectly affect kinase activity by chelating necessary cofactors.[8]

  • Reagent impurity: Contaminants in ATP, substrates, or buffers can alter reaction kinetics.[8]

  • Protein aggregation: The kinase may aggregate, leading to reduced or altered activity.[8]

Troubleshooting Guide

This guide is designed to help you navigate unexpected results when testing this compound in kinase assays.

Problem Possible Cause Recommended Action
High variability between replicate wells. Inconsistent dispensing of compound, enzyme, or substrate.Review pipetting techniques and ensure proper mixing of all reagents.
Signal is inhibited in the absence of kinase. This compound is interfering with the assay's detection method (e.g., fluorescence quenching).Run a control experiment with this compound and the assay reagents without the kinase to measure interference.
Inhibition is observed at high concentrations of this compound, but a clear IC50 curve is not achievable. This could indicate non-specific inhibition or compound aggregation.Test the solubility of this compound in the assay buffer. Consider using a different assay format to validate the results.
The inhibitory effect of this compound disappears when the ATP concentration is increased. This suggests that this compound might be an ATP-competitive inhibitor.Perform a kinetic analysis to determine the mechanism of inhibition.

Data Presentation: Hypothetical Kinase Profiling of this compound

The following tables represent example data from a hypothetical kinase profiling screen of this compound to illustrate how results could be presented.

Table 1: Example Kinase Panel Screening Results for this compound at 10 µM

Kinase Target% Inhibition at 10 µM this compound
Kinase A85%
Kinase B12%
Kinase C92%
Kinase D5%
Kinase E48%

Table 2: Example IC50 Determination for Hits from Primary Screen

Kinase TargetIC50 (µM)
Kinase A2.5
Kinase C1.8
Kinase E> 20

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer. A generic buffer could be 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
  • Enzyme Preparation: Dilute the purified kinase to the desired concentration in kinase buffer.
  • Substrate and ATP: Prepare a solution containing the kinase-specific substrate and ATP in kinase buffer.
  • This compound Dilution Series: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

2. Assay Procedure:

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a microplate.
  • Add 10 µL of the diluted kinase to each well.
  • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
  • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
  • Incubate the reaction for the desired time (e.g., 60 minutes) at 30°C.
  • Stop the reaction by adding a stop solution (e.g., EDTA).
  • Detect the kinase activity using a suitable method (e.g., fluorescence, luminescence, or radioactivity).[9][10][11]

3. Data Analysis:

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
  • Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

G Hypothetical Signaling Pathway and Potential Off-Target Effect cluster_membrane Cell Membrane Receptor Receptor Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Activates Signal Signal Signal->Receptor Ligand Kinase_of_Interest Kinase_of_Interest Upstream_Kinase->Kinase_of_Interest Phosphorylates Downstream_Effector Downstream_Effector Kinase_of_Interest->Downstream_Effector Phosphorylates Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response Leads to This compound This compound This compound->Kinase_of_Interest Potential Off-Target Inhibition

Caption: Hypothetical signaling pathway illustrating a potential off-target effect.

G Experimental Workflow for Off-Target Kinase Screening Start Start Primary_Screen Primary Screen (Single high concentration of this compound) Start->Primary_Screen Dose_Response Dose-Response Assay (Determine IC50 for hits) Primary_Screen->Dose_Response If inhibition > 50% Mechanism_of_Action Mechanism of Action Studies (e.g., ATP competition) Dose_Response->Mechanism_of_Action Cellular_Assay Cell-Based Target Engagement Assay Mechanism_of_Action->Cellular_Assay End End Cellular_Assay->End

Caption: Workflow for identifying and characterizing off-target kinase effects.

G Troubleshooting Logic for Unexpected Kinase Inhibition Start Unexpected Inhibition Observed Assay_Interference Is there signal interference without the enzyme? Start->Assay_Interference Non_Specific Is inhibition dependent on assay conditions (e.g., detergent)? Assay_Interference->Non_Specific No Artifact Likely an Artifact Assay_Interference->Artifact Yes ATP_Competitive Does increasing ATP concentration shift the IC50? Non_Specific->ATP_Competitive No Non_Specific->Artifact Yes Direct_Inhibition Potential Direct Inhibition ATP_Competitive->Direct_Inhibition Yes (ATP Competitive) ATP_Competitive->Direct_Inhibition No (Non-ATP Competitive)

Caption: Decision tree for troubleshooting unexpected kinase assay results.

References

Technical Support Center: Minimizing Compound X Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing the toxicity of novel small molecules, referred to here as "Compound X," in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of Compound X toxicity in my primary cell culture?

A1: Initial signs of toxicity can vary depending on the cell type and the compound's mechanism of action. Common observations include:

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You might also observe cytoplasmic vacuolization or blebbing of the cell membrane.

  • Reduced Cell Proliferation: A noticeable decrease in the rate of cell growth compared to vehicle-treated control cells.

  • Decreased Viability: An increase in the number of floating, dead cells in the culture medium.

  • Changes in pH of the Medium: A rapid color change in the culture medium (e.g., from red to yellow) can indicate increased metabolic stress or cell death.

Q2: How can I determine a safe and effective concentration range for Compound X?

A2: A dose-response study is essential to determine the optimal concentration range. This involves treating your primary cells with a wide range of Compound X concentrations (e.g., from nanomolar to micromolar) and assessing cell viability after a fixed time point (e.g., 24, 48, or 72 hours). This will help you identify the IC50 (half-maximal inhibitory concentration) and a maximum non-toxic concentration.

Q3: My primary cells are dying even at low concentrations of Compound X. What could be the issue?

A3: High sensitivity to a compound can be due to several factors:

  • Extended Exposure Time: The duration of treatment might be too long for your specific primary cell type. Consider performing a time-course experiment to find the optimal treatment duration.

  • Solvent Toxicity: The solvent used to dissolve Compound X (e.g., DMSO) might be toxic to your cells at the final concentration used. Always include a vehicle-only control in your experiments to assess solvent toxicity. It is advisable to keep the final DMSO concentration below 0.1%.

  • Cell Seeding Density: Primary cells are often more sensitive at low densities. Ensure you are using an optimal seeding density for your cell type.[1]

  • Off-Target Effects: The compound may have unintended effects on critical cellular pathways in your primary cells.

Q4: Can the choice of cell culture medium influence the toxicity of Compound X?

A4: Yes, the composition of the culture medium can impact a compound's effect. For example, serum proteins can bind to the compound, reducing its effective concentration. Some media components might also interact with the compound or influence the cells' metabolic state, altering their sensitivity. It is crucial to maintain consistent media formulations throughout your experiments.

Q5: What are the best methods to assess cell viability and toxicity?

A5: Several assays can be used to measure cell viability and toxicity. The choice depends on the specific question you are asking:

  • Metabolic Assays: Assays like MTT, MTS, and resazurin measure the metabolic activity of cells, which is often correlated with viability.[2]

  • Membrane Integrity Assays: Trypan blue exclusion or lactate dehydrogenase (LDH) release assays measure cell membrane integrity to distinguish live from dead cells.[2][3]

  • ATP-Based Assays: Measuring intracellular ATP levels is a sensitive indicator of cell viability, as only live cells can produce ATP.[4][5]

  • Apoptosis Assays: To determine if the compound is inducing programmed cell death, you can use assays that measure caspase activity or detect markers like Annexin V.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High cell death across all concentrations of Compound X 1. Incorrect stock solution concentration.2. Compound X is highly potent and toxic to the specific primary cell type.3. Solvent (e.g., DMSO) concentration is too high.4. Contamination of the cell culture.[6]1. Verify the concentration of your stock solution.2. Perform a dose-response experiment with a much lower concentration range (e.g., picomolar to nanomolar).3. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control.4. Check for signs of bacterial or fungal contamination.
Inconsistent results between experiments 1. Variation in cell seeding density.2. Cells are at different passage numbers.3. Inconsistent incubation times.4. Instability of Compound X in the culture medium.1. Standardize your cell counting and seeding protocol.2. Use cells within a consistent and low passage number range, as primary cells can change their characteristics over time.3. Ensure precise timing for compound addition and assay measurements.4. Prepare fresh dilutions of Compound X for each experiment.
Cells detach from the plate after treatment 1. Compound X is inducing apoptosis or anoikis (a form of apoptosis due to loss of cell adhesion).2. The compound is affecting cell adhesion molecules.3. Over-trypsinization during passaging weakened cell attachment.[6]1. Perform an apoptosis assay (e.g., caspase-3/7 activity) to confirm.2. Investigate the compound's effect on adhesion-related signaling pathways.3. Optimize your cell passaging protocol to be as gentle as possible.
No observable effect of Compound X 1. The compound is not active in this cell type.2. The concentration range is too low.3. The compound is precipitating out of the solution.4. The incubation time is too short.1. Confirm the presence of the molecular target of Compound X in your primary cells.2. Test a higher concentration range.3. Check the solubility of Compound X in your culture medium. You may need to adjust the solvent or formulation.4. Increase the incubation time (e.g., up to 72 hours).

Experimental Protocols

Protocol 1: Dose-Response Study for Compound X

This protocol is designed to determine the concentration-dependent effect of Compound X on the viability of primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • Vehicle (e.g., DMSO)

  • 96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)

  • Cell viability reagent (e.g., resazurin, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your primary cells.

    • Seed the cells in a 96-well plate at the optimal density for your cell type and allow them to adhere overnight.

  • Compound Dilution:

    • Prepare serial dilutions of Compound X in complete culture medium. A common starting point is a 2X concentration of your final desired concentrations.

    • Also, prepare a 2X vehicle control.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the 2X Compound X dilutions or vehicle control to the respective wells. This will result in a 1X final concentration.

    • Include wells with medium only as a background control.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Viability Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Read the plate using the appropriate plate reader (absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the cell viability (%) against the log of Compound X concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Time-Course Experiment

This protocol helps to understand the time-dependent effects of Compound X on cell viability.

Procedure:

  • Seed cells in multiple 96-well plates as described in the dose-response protocol.

  • Treat the cells with a few selected concentrations of Compound X (e.g., IC50, and a lower and higher concentration) and a vehicle control.

  • At different time points (e.g., 6, 12, 24, 48, and 72 hours), perform a cell viability assay on one of the plates.

  • Analyze the data to see how cell viability changes over time at each concentration.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This protocol determines if Compound X induces apoptosis by measuring the activity of executioner caspases.

Materials:

  • Caspase-3/7 activity assay kit (containing a fluorogenic or colorimetric substrate)

  • Treated cells in a 96-well plate

Procedure:

  • Treat cells with Compound X at various concentrations for a specific time.

  • Prepare the caspase-3/7 reagent according to the manufacturer's protocol.[7][8]

  • Add the reagent to each well and mix gently.

  • Incubate the plate at room temperature, protected from light, for the recommended time (usually 30-60 minutes).

  • Measure the fluorescence (e.g., Ex/Em = 490/520 nm) or absorbance using a plate reader.[7] An increase in signal indicates higher caspase-3/7 activity and apoptosis.

Protocol 4: Intracellular Reactive Oxygen Species (ROS) Assay

This protocol measures whether Compound X induces oxidative stress.

Materials:

  • ROS detection assay kit (e.g., using DCFH-DA)[9]

  • Treated cells in a 96-well plate

Procedure:

  • Treat cells with Compound X for the desired time.

  • Remove the treatment medium and wash the cells with PBS.

  • Load the cells with the ROS-sensitive fluorescent probe (e.g., DCFH-DA) by incubating them in the probe solution for 30-60 minutes at 37°C.[9]

  • Wash the cells again to remove the excess probe.

  • Measure the fluorescence (e.g., Ex/Em = 485/535 nm) using a plate reader or fluorescence microscope.[10] An increase in fluorescence indicates higher levels of intracellular ROS.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_result Phase 4: Results start Start: Primary Cell Culture seed Seed Cells in 96-Well Plates start->seed dose_response Dose-Response Study seed->dose_response time_course Time-Course Study dose_response->time_course viability Assess Cell Viability (e.g., MTT, ATP Assay) time_course->viability mechanism Mechanism of Toxicity Assays (e.g., Caspase, ROS) viability->mechanism endpoint Determine Optimal Concentration & Minimal Toxicity Conditions mechanism->endpoint signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes CompoundX Compound X CompoundX->PI3K Inhibits

References

Optimizing CGS35066 incubation time for maximal ECE-1 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using CGS35066 for the inhibition of Endothelin-Converting Enzyme-1 (ECE-1). Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to optimize your experiments for maximal ECE-1 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective aminophosphonate inhibitor of endothelin-converting enzyme-1 (ECE-1).[1][2] ECE-1 is a metalloprotease responsible for the conversion of the inactive precursor, big endothelin-1 (big ET-1), into the potent vasoconstrictor, endothelin-1 (ET-1).[3] this compound exerts its inhibitory effect by binding to the active site of ECE-1, thereby preventing the cleavage of big ET-1 and reducing the production of active ET-1.

Q2: What is the potency and selectivity of this compound?

In vitro studies have shown that this compound is a highly potent inhibitor of human ECE-1 with an IC50 value of 22 nM.[2][4] It exhibits significant selectivity for ECE-1 over neutral endopeptidase 24.11 (NEP), with a reported IC50 for NEP of 2.3 µM.[2][4]

Q3: What is the recommended incubation time for this compound to achieve maximal ECE-1 inhibition?

The optimal incubation time for maximal ECE-1 inhibition by this compound can vary depending on the experimental conditions, such as enzyme and substrate concentrations, and the specific assay format. While some studies have used long incubation times (e.g., 48 hours) to observe downstream cellular effects, for direct enzyme activity assays, a shorter pre-incubation time is generally recommended to allow the inhibitor to bind to the enzyme before the addition of the substrate.[5]

Based on commercially available ECE-1 activity assay kits, a pre-incubation of the enzyme with the inhibitor for 10-20 minutes at 37°C is a good starting point.[6][7] Following pre-incubation, the reaction is initiated by adding the substrate, and the activity is measured kinetically for 30-60 minutes . It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.

Q4: What is the stability of this compound in solution?

While specific degradation pathways for this compound are not extensively published, it is recommended to prepare fresh solutions for each experiment. For storage, follow the manufacturer's instructions, which typically advise storing the compound desiccated at room temperature.[8] Stock solutions should be prepared in an appropriate solvent, such as 1eq. NaOH, and can be stored at -20°C for short periods.[8] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no ECE-1 inhibition Incorrect this compound concentration: Calculation error or degradation of the inhibitor.- Verify calculations for serial dilutions.- Prepare fresh this compound stock and working solutions.- Confirm the purity of the this compound lot.
Insufficient incubation time: The inhibitor has not had enough time to bind to the enzyme.- Increase the pre-incubation time of ECE-1 with this compound (e.g., try 30 and 60 minutes).- Perform a time-course experiment to determine the optimal pre-incubation time.
Inactive enzyme: ECE-1 may have lost activity due to improper storage or handling.- Use a new aliquot of ECE-1.- Ensure proper storage conditions (-80°C) and avoid repeated freeze-thaw cycles.- Include a positive control with a known ECE-1 inhibitor.
Inconsistent results between replicates Pipetting errors: Inaccurate dispensing of small volumes of inhibitor, enzyme, or substrate.- Use calibrated pipettes.- Prepare a master mix for reagents to be added to multiple wells.- Ensure thorough mixing of all solutions before dispensing.
Well-to-well variability in temperature: Uneven heating of the microplate.- Ensure the plate reader has reached the set temperature before starting the assay.- Use a water bath to pre-warm reagents to the assay temperature.
Edge effects in the microplate: Evaporation from wells on the outer edges of the plate.- Avoid using the outermost wells of the microplate.- Fill the outer wells with buffer or water to create a humidified environment.
High background fluorescence Autofluorescence of this compound or other components: The inhibitor or other reagents may be fluorescent at the assay wavelengths.- Run a control well containing all components except the ECE-1 enzyme to measure background fluorescence.- Subtract the background fluorescence from all readings.- Check the fluorescence spectrum of this compound if high concentrations are used.
Contaminated reagents or buffer: Fluorescent contaminants in the assay buffer or other solutions.- Use high-purity, sterile-filtered buffers and reagents.- Prepare fresh buffers for each experiment.

Data Presentation

Table 1: In Vitro Potency of this compound

EnzymeOrganismIC50Reference
Endothelin-Converting Enzyme-1 (ECE-1)Human22 nM[2][4]
Neutral Endopeptidase 24.11 (NEP)Rat2.3 µM[2][4]

Table 2: In Vivo ECE-1 Inhibition by this compound in Conscious Rats

Dose (mg/kg, i.v.)Time Post-Administration% Inhibition of Big ET-1 Induced Pressor ResponseReference
0.330 min61 ± 7[9]
1.030 min78 ± 4[9]
3.030 min93 ± 4[9]
10.030 min98 ± 2[9]
0.3120 min29 ± 7[9]
1.0120 min63 ± 5[9]
3.0120 min63 ± 5[9]
10.0120 min84 ± 10[9]

Experimental Protocols

Protocol 1: In Vitro ECE-1 Inhibition Assay (Fluorometric)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Recombinant human ECE-1

  • This compound

  • Fluorogenic ECE-1 substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 1eq. NaOH.

    • Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.

    • Prepare a working solution of recombinant ECE-1 in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a working solution of the fluorogenic ECE-1 substrate in Assay Buffer.

  • Assay Setup:

    • Add 20 µL of Assay Buffer (for control) or this compound dilution to the wells of the 96-well plate.

    • Add 20 µL of the ECE-1 working solution to each well.

    • Mix gently and pre-incubate the plate for 20 minutes at 37°C, protected from light.[7]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the ECE-1 substrate working solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 30-40 minutes at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 320/420 nm).[6]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percent inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

ECE-1 Signaling Pathway

ECE1_Signaling_Pathway cluster_precursor Precursor Processing cluster_activation ET-1 Activation cluster_signaling Downstream Signaling Pre_pro_ET1 Pre-pro-endothelin-1 Pro_ET1 Pro-endothelin-1 (Big ET-1) Pre_pro_ET1->Pro_ET1 Furin-like proteases ECE1 ECE-1 Pro_ET1->ECE1 ET1 Endothelin-1 (ET-1) ECE1->ET1 Cleavage ETAR ET-A Receptor ET1->ETAR ETBR ET-B Receptor ET1->ETBR Gq_11 Gq/11 ETAR->Gq_11 ETBR->Gq_11 PLC PLC Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC Cellular_Response Cellular Response (Vasoconstriction, Proliferation) Ca_PKC->Cellular_Response This compound This compound This compound->ECE1 Inhibition

Caption: ECE-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for ECE-1 Inhibition Assay

ECE1_Inhibition_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep_Inhibitor Prepare this compound serial dilutions Add_Inhibitor Add this compound/ Buffer to plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare ECE-1 working solution Add_Enzyme Add ECE-1 to plate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare fluorogenic substrate solution Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C for 20 min Add_Enzyme->Pre_Incubate Add_Substrate Add substrate to initiate reaction Pre_Incubate->Add_Substrate Measure_Fluorescence Kinetic measurement of fluorescence at 37°C Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate reaction rates Measure_Fluorescence->Calculate_Rate Calculate_Inhibition Determine % inhibition Calculate_Rate->Calculate_Inhibition Calculate_IC50 Calculate IC50 value Calculate_Inhibition->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound against ECE-1.

References

CGS35066 Interference with Western Blot Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues with Western blot analysis when using the endothelin-converting enzyme-1 (ECE-1) inhibitor, CGS35066.

Introduction to this compound

This compound is a potent and selective aminophosphonate inhibitor of endothelin-converting enzyme-1 (ECE-1).[1][2] It also exhibits inhibitory activity against neutral endopeptidase 24.11 (NEP) at higher concentrations.[2][3] As a small molecule inhibitor, its primary mechanism of action is to block the enzymatic activity of ECE-1, which is crucial for the maturation of endothelins. When using this compound in cell or tissue-based experiments, it is important to consider how its biological effects might influence the outcomes of downstream applications like Western blotting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during Western blot analysis of samples treated with this compound.

Q1: After treating my cells with this compound, I am seeing a weaker signal for my protein of interest compared to the untreated control. Is the compound interfering with the Western blot?

A1: While direct interference of this compound with the Western blot process (i.e., antibody binding, substrate reaction) is unlikely, the observed decrease in signal is more likely a result of the compound's biological activity.

Possible Causes and Troubleshooting Steps:

  • Altered Protein Expression: this compound inhibits ECE-1, which can modulate signaling pathways that regulate gene and protein expression. Your protein of interest might be downregulated as a downstream consequence of ECE-1 inhibition.

    • Recommendation: Perform a dose-response and time-course experiment to characterize the effect of this compound on the expression of your target protein.

  • Low Target Protein Abundance: The protein you are studying may be expressed at low levels, and the effect of this compound could be reducing it further.

    • Recommendation: Increase the amount of protein loaded onto the gel.[4][5] Consider enriching your protein of interest through immunoprecipitation before Western blotting.

  • Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may not be optimal for detecting a weaker signal.

    • Recommendation: Titrate your primary and secondary antibodies to find the optimal concentrations for detecting your target protein.[4]

  • Insufficient Signal Detection: The detection reagent may not be sensitive enough.

    • Recommendation: Use a high-sensitivity chemiluminescent substrate to enhance the signal.[6]

Q2: I am observing unexpected or non-specific bands in my this compound-treated samples. What could be the cause?

A2: The appearance of new or non-specific bands can be attributed to several factors, some of which may be related to the cellular response to this compound.

Possible Causes and Troubleshooting Steps:

  • Protein Degradation or Modification: this compound treatment might induce cellular stress or alter signaling pathways, leading to increased protein degradation or post-translational modifications that change the apparent molecular weight of your target protein.

    • Recommendation: Always prepare lysates with a fresh protease and phosphatase inhibitor cocktail to minimize degradation.[5][7]

  • Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins whose expression is altered by this compound treatment.

    • Recommendation: Use a highly specific monoclonal antibody if available. Perform a BLAST search to check for potential cross-reactivity of your antibody with other proteins.[8]

  • Off-Target Effects of this compound: At higher concentrations, this compound inhibits NEP, which could lead to changes in the levels of other peptides and proteins, potentially causing non-specific bands if your antibody has some cross-reactivity.

    • Recommendation: Use the lowest effective concentration of this compound as determined by a dose-response curve for ECE-1 inhibition.

  • General Western Blot Issues: High background and non-specific bands are common Western blot problems.

    • Recommendation: Optimize your blocking conditions (e.g., try different blocking agents like BSA or non-fat milk, increase blocking time).[6][9] Ensure adequate washing steps to remove unbound antibodies.[6]

Q3: The background on my Western blot is very high in the lanes with this compound-treated samples. How can I reduce this?

A3: High background can obscure the specific signal of your protein of interest. While this compound is unlikely to directly cause high background, the cellular changes it induces might contribute to it.

Possible Causes and Troubleshooting Steps:

  • Excessive Protein Loading: Loading too much total protein can lead to high background, especially if the lysate contains a high concentration of abundant proteins.[10]

    • Recommendation: Perform a protein concentration assay and ensure you are loading a consistent and optimal amount of protein in each lane. A typical range is 20-40 µg of total protein.[10]

  • Suboptimal Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding.

    • Recommendation: Increase the blocking time or try a different blocking agent. Adding a mild detergent like Tween-20 to the blocking and wash buffers can also help.[6]

  • Antibody Concentrations Too High: Using too much primary or secondary antibody can result in high background.[5][11]

    • Recommendation: Dilute your antibodies further.

  • Membrane Handling: Improper handling of the membrane can lead to artifacts and high background.

    • Recommendation: Use clean forceps to handle the membrane and ensure it does not dry out during incubations.[6][9]

Quantitative Data Summary

When performing dose-response or time-course experiments with this compound, it is crucial to present the data clearly. Below is a template table for summarizing densitometry data from a Western blot experiment.

Treatment GroupThis compound Conc. (nM)Target Protein Level (Normalized to Loading Control)Fold Change (vs. Vehicle)
Vehicle Control01.00 ± 0.051.0
This compound100.85 ± 0.070.85
This compound500.62 ± 0.040.62
This compound1000.41 ± 0.060.41

Data are represented as mean ± SEM from n=3 independent experiments.

Experimental Protocols

Standard Western Blot Protocol for this compound-Treated Samples

  • Cell Lysis:

    • After treating cells with this compound or vehicle control, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.

    • Separate the proteins on an appropriate percentage SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with the primary antibody (at its optimal dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (at its optimal dilution) for 1 hour at room temperature.

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Visualize the bands using a chemiluminescence imaging system or X-ray film.

Visualizations

Signaling Pathway of ECE-1 Inhibition by this compound

ECE1_Pathway BigET1 Big Endothelin-1 (Inactive) ECE1 ECE-1 (Endothelin-Converting Enzyme-1) BigET1->ECE1 ET1 Endothelin-1 (Active) ECE1->ET1 Cleavage ET_Receptor Endothelin Receptor (ET-A / ET-B) ET1->ET_Receptor Downstream Downstream Signaling (e.g., Vasoconstriction, Proliferation) ET_Receptor->Downstream This compound This compound This compound->ECE1

Caption: this compound inhibits ECE-1, blocking the conversion of Big ET-1 to active ET-1.

Experimental Workflow for Troubleshooting Weak Signal in Western Blots

WB_Troubleshooting_Weak_Signal Start Start: Weak or No Signal with this compound Treatment CheckProtein 1. Check Total Protein Concentration & Loading Start->CheckProtein IncreaseLoad Increase Protein Load (e.g., to 40 µg) CheckProtein->IncreaseLoad If Uneven/Low CheckTransfer 2. Verify Protein Transfer (Ponceau S Stain) CheckProtein->CheckTransfer OptimizeTransfer Optimize Transfer Conditions (Time, Voltage) CheckTransfer->OptimizeTransfer If Poor Transfer OptimizeAntibody 3. Optimize Antibody Concentrations CheckTransfer->OptimizeAntibody TitrateAb Titrate Primary & Secondary Antibodies OptimizeAntibody->TitrateAb If Not Optimal EnhanceDetection 4. Enhance Signal Detection OptimizeAntibody->EnhanceDetection HighSensitivity Use High-Sensitivity ECL Substrate EnhanceDetection->HighSensitivity If Signal Still Weak ConsiderBiology 5. Consider Biological Effect (Protein Downregulation) EnhanceDetection->ConsiderBiology TimeCourse Perform Time-Course & Dose-Response Experiment ConsiderBiology->TimeCourse To Confirm End Problem Resolved TimeCourse->End

References

Ensuring complete dissolution of CGS35066 for accurate dosing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to ensure the complete and accurate dissolution of CGS35066 for reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

For initial stock solutions, it is highly recommended to use dimethyl sulfoxide (DMSO). This compound exhibits high solubility in DMSO. For final dilutions into aqueous media, ensure the final DMSO concentration is non-toxic to your experimental system (typically <0.1%).

Q2: I am observing precipitation of this compound when diluting my stock solution in an aqueous buffer. How can I prevent this?

Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. To mitigate this, consider the following:

  • Pre-warm the aqueous buffer: Warming the buffer to 37°C can help increase the solubility of this compound.

  • Use a vortex or sonication: Immediately after adding the this compound stock solution to the buffer, vortex the solution vigorously or use a bath sonicator to aid in dissolution.

  • Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your experiments.

  • Incorporate a surfactant: In some cases, a small amount of a biocompatible surfactant, such as Tween® 20 (at a final concentration of ~0.01%), can help maintain solubility. However, you must first validate that the surfactant does not interfere with your experimental assay.

Q3: How should I store my this compound stock solution?

Store the DMSO stock solution of this compound at -20°C or -80°C for long-term stability. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Before use, allow the aliquot to thaw completely and come to room temperature.

Troubleshooting Guide

Issue: Incomplete Dissolution of this compound Powder in Solvent

If you are unable to completely dissolve the this compound powder, follow these steps:

  • Confirm the correct solvent is being used. DMSO is the recommended solvent for the initial stock solution.

  • Gently warm the solution. Place the vial in a water bath set to 30-37°C for 5-10 minutes.

  • Increase mixing energy. Use a vortex mixer for 1-2 minutes or a bath sonicator for 5-10 minutes.

  • If the compound still does not dissolve, it may indicate that the solution is supersaturated. Consider preparing a more dilute stock solution.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Maximum Solubility (mM)
DMSO25100
Ethanol2525
PBS (pH 7.4)25<0.1
PBS (pH 7.4)370.1

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (assuming a molecular weight of 350.66 g/mol ), you would add 285.2 µL of DMSO.

  • Add the calculated volume of DMSO to the vial.

  • Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved.

  • If necessary, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Visualizations

DissolutionWorkflow cluster_prep Preparation cluster_dissolution Dissolution Steps cluster_storage Final Steps start Start: this compound Powder add_dmso Add appropriate volume of DMSO start->add_dmso vortex Vortex at Room Temperature add_dmso->vortex check_dissolved Completely Dissolved? vortex->check_dissolved warm Warm to 37°C check_dissolved->warm No stock_solution 10 mM Stock Solution check_dissolved->stock_solution Yes sonicate Sonicate warm->sonicate sonicate->check_dissolved aliquot Aliquot stock_solution->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for dissolving this compound.

SignalingPathway This compound This compound KinaseA Kinase A This compound->KinaseA SubstrateB Substrate B KinaseA->SubstrateB phosphorylates PhosphoSubstrateB p-Substrate B SubstrateB->PhosphoSubstrateB DownstreamEffector Downstream Effector PhosphoSubstrateB->DownstreamEffector CellularResponse Cellular Response DownstreamEffector->CellularResponse

Caption: Hypothetical signaling pathway inhibited by this compound.

CGS35066 degradation products and their potential impact

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGS35066. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1).[1][2] Its mechanism of action is to block the conversion of the inactive precursor, big endothelin-1 (big ET-1), into the potent vasoconstrictor, endothelin-1 (ET-1).[3] By inhibiting ECE-1, this compound reduces the levels of ET-1, leading to vasodilation and a decrease in blood pressure.[3]

Q2: What are the known IC50 values for this compound?

The in vitro inhibitory concentrations (IC50) for this compound are:

  • ECE-1: 22 nM[1][2]

  • Neutral Endopeptidase 24.11 (NEP): 2.3 µM[1][2]

This demonstrates that this compound is highly selective for ECE-1 over NEP.

Q3: What are the potential degradation products of this compound?

Currently, there is no publicly available data specifically identifying the degradation products of this compound. However, based on its chemical structure, which contains aminophosphonate and dibenzofuran moieties, potential degradation pathways can be inferred.

  • Hydrolysis: The aminophosphonate group may be susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving the molecule. Phosphonates are generally more resistant to hydrolysis than phosphates.[4]

  • Oxidation: The dibenzofuran ring system could undergo oxidative degradation.[5][6] Studies on similar aromatic structures suggest that oxidation can lead to ring-opening products.[6] One potential degradation product of some aminophosphonates is aminomethylphosphonic acid.[4]

  • Photodegradation: Exposure to light, particularly UV, may lead to the degradation of the dibenzofuran component.[7]

It is crucial to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify the actual degradation products of this compound.[8][9][10][11][12]

Q4: What is the likely impact of this compound degradation on its biological activity?

Degradation of this compound would almost certainly lead to a loss of its ECE-1 inhibitory activity. The specific three-dimensional structure of the molecule is critical for its binding to the active site of the ECE-1 enzyme. Any significant alteration to its chemical structure through degradation is likely to disrupt this binding and render the molecule inactive. The biological activity of the specific degradation products is unknown and would need to be assessed once they are identified.

Troubleshooting Guides

In Vitro ECE-1 Inhibition Assays

Problem: Higher than expected IC50 value for this compound.

Potential Cause Troubleshooting Steps
Degradation of this compound stock solution. - Prepare fresh stock solutions. This compound is soluble in 1eq. NaOH. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect stock solutions from light.
Incorrect assay buffer pH. - Verify the pH of the assay buffer. ECE-1 activity is pH-dependent.
Sub-optimal enzyme or substrate concentration. - Ensure the concentrations of recombinant ECE-1 and its substrate (big ET-1) are within the linear range of the assay. - Titrate the enzyme and substrate to determine optimal concentrations.
Presence of interfering substances in the assay. - Ensure all reagents are of high purity. - Run appropriate controls, including a vehicle control (the solvent used to dissolve this compound).

Problem: High variability between replicate wells.

Potential Cause Troubleshooting Steps
Pipetting errors. - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure proper mixing of all components in each well.
Inconsistent incubation times. - Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. - Ensure a consistent incubation period for all wells.
Edge effects on the assay plate. - Avoid using the outer wells of the plate, as they are more prone to evaporation. - Ensure the plate is sealed properly during incubation.
In Vivo Blood Pressure Studies

Problem: Lack of expected blood pressure reduction after this compound administration.

Potential Cause Troubleshooting Steps
Poor bioavailability of this compound. - this compound has an orally active prodrug, CGS 35339.[1] For oral administration studies, consider using the prodrug. - For intravenous administration, ensure proper formulation and solubility.
Rapid metabolism or clearance of this compound. - Conduct pharmacokinetic studies to determine the half-life of this compound in the animal model being used. - Adjust the dosing regimen (dose and frequency) based on pharmacokinetic data.
Incorrect animal model. - Ensure the chosen animal model is appropriate for studying the endothelin system and hypertension. The pressor response to big ET-1 should be established in the model.[2]
Degradation of the dosing solution. - Prepare dosing solutions fresh on the day of the experiment. - Protect the solution from light and store it on ice.

Experimental Protocols

Forced Degradation Study Protocol

This is a general protocol for conducting a forced degradation study, which should be adapted and optimized for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][11]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid this compound and the stock solution to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution to UV and visible light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: For acid and base-stressed samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the intact this compound from its degradation products.

  • Characterization: Use techniques like LC-MS and NMR to identify the structure of the degradation products.[13]

Visualizations

Signaling Pathway of the Endothelin System

Endothelin_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Prepro-ET-1 Prepro-ET-1 Big ET-1 Big ET-1 Prepro-ET-1->Big ET-1 Furin-like convertase ET-1_endo ET-1 Big ET-1->ET-1_endo Cleavage ECE-1 ECE-1 ECE-1->Big ET-1 ET-1_secreted ET-1 ET-1_endo->ET-1_secreted Secretion ET-A Receptor ET-A Vasoconstriction Vasoconstriction ET-A Receptor->Vasoconstriction Proliferation Proliferation ET-A Receptor->Proliferation ET-B Receptor_sm ET-B ET-B Receptor_sm->Vasoconstriction ET-1_secreted->ET-A Receptor Binds ET-1_secreted->ET-B Receptor_sm Binds This compound This compound This compound->ECE-1 Inhibits

Caption: The endothelin signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Investigating a Novel ECE-1 Inhibitor

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_stability Stability Assessment Enzyme_Assay ECE-1 Inhibition Assay (Determine IC50) Selectivity_Assay NEP Inhibition Assay (Determine Selectivity) Enzyme_Assay->Selectivity_Assay Cell_Based_Assay Cell-based ET-1 Production Assay Selectivity_Assay->Cell_Based_Assay PK_Study Pharmacokinetic Studies (Determine Half-life, Bioavailability) Cell_Based_Assay->PK_Study PD_Study Pharmacodynamic Studies (Big ET-1 Challenge) PK_Study->PD_Study Efficacy_Study Efficacy in Hypertension Model PD_Study->Efficacy_Study Forced_Degradation Forced Degradation Studies Degradant_ID Degradant Identification (LC-MS, NMR) Forced_Degradation->Degradant_ID Degradant_Activity Biological Activity of Degradants Degradant_ID->Degradant_Activity Compound_Synthesis Compound Synthesis and Purification Compound_Synthesis->Enzyme_Assay Compound_Synthesis->Forced_Degradation

Caption: A typical experimental workflow for the evaluation of a novel ECE-1 inhibitor.

Logical Relationship for Troubleshooting In Vitro Assays

Troubleshooting_Logic Start Unexpected Assay Result Check_Reagents Reagent Integrity Is this compound stock fresh? Is enzyme active? Is substrate viable? Start->Check_Reagents Check_Reagents->Start Reagent Issue Found Check_Protocol Protocol Execution Correct buffer pH? Accurate pipetting? Consistent incubation? Check_Reagents->Check_Protocol Reagents OK Check_Protocol->Start Protocol Error Found Check_Instrument Instrument Performance Reader calibrated? Correct wavelengths? No plate reader errors? Check_Protocol->Check_Instrument Protocol OK Check_Instrument->Start Instrument Malfunction Analyze_Data Data Analysis Correct calculations? Appropriate curve fit? Outliers identified? Check_Instrument->Analyze_Data Instrument OK Analyze_Data->Start Data Error Found Resolved Issue Resolved Analyze_Data->Resolved Analysis OK

Caption: A logical flowchart for troubleshooting unexpected results in in vitro assays.

References

Validation & Comparative

CGS35066 vs. Phosphoramidon: A Comparative Guide to ECE-1 Inhibition Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is paramount for targeted therapeutic development and accurate in vitro studies. This guide provides an objective comparison of two notable endothelin-converting enzyme-1 (ECE-1) inhibitors, CGS35066 and phosphoramidon, focusing on their inhibition selectivity, supported by experimental data.

Endothelin-converting enzyme-1 (ECE-1) is a key metalloprotease in the endothelin pathway, responsible for converting big endothelin-1 to the potent vasoconstrictor endothelin-1. Its role in cardiovascular diseases has made it a significant target for therapeutic intervention. Both this compound and phosphoramidon are recognized inhibitors of ECE-1, but their selectivity profiles differ significantly.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and phosphoramidon against ECE-1 and other metalloproteases is summarized in the table below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), has been compiled from various studies. It is important to note that direct comparison of absolute IC50 values across different studies can be influenced by variations in experimental conditions.

InhibitorTarget EnzymeIC50Selectivity (vs. ECE-1)Source
This compound Human ECE-122 nM-[1]
Rat Kidney NEP2.3 µM (2300 nM)>100-fold[1]
Phosphoramidon ECE-13.5 µM (3500 nM)-[2]
NEP0.034 µM (34 nM)0.0097-fold (less selective for ECE-1)[2]
ACE78 µM (78000 nM)0.045-fold (less selective for ECE-1)[2]

ECE-1: Endothelin-Converting Enzyme-1, NEP: Neutral Endopeptidase 24.11, ACE: Angiotensin-Converting Enzyme.

Based on the available data, this compound demonstrates significantly higher potency and selectivity for ECE-1 compared to phosphoramidon. This compound inhibits human ECE-1 with an IC50 of 22 nM and exhibits over 100-fold selectivity against neutral endopeptidase (NEP)[1]. In contrast, phosphoramidon inhibits ECE-1 with an IC50 of 3.5 µM and is considerably more potent against NEP (IC50 = 0.034 µM), indicating a lack of selectivity for ECE-1 over NEP[2]. In fact, phosphoramidon's affinity for NEP is roughly 100 times greater than for ECE-1. Furthermore, phosphoramidon also inhibits angiotensin-converting enzyme (ACE) with an IC50 of 78 µM[2]. Phosphoramidon is also known to inhibit ZMPSTE24, an integral membrane zinc metalloprotease[3].

Experimental Protocols

The determination of IC50 values for ECE-1 inhibitors typically involves a fluorometric enzyme activity assay. The following is a generalized protocol based on commercially available assay kits.

Objective: To measure the in vitro inhibitory activity of test compounds against ECE-1.

Materials:

  • Recombinant human ECE-1

  • Fluorogenic ECE-1 substrate (e.g., MCA-based peptide)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at a specific pH)

  • Test compounds (this compound, phosphoramidon) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme and Inhibitor Incubation: Add a fixed concentration of recombinant ECE-1 to the wells of the 96-well plate. Subsequently, add the different concentrations of the test compounds to the respective wells. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specific duration to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic ECE-1 substrate to all wells.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm). The rate of increase in fluorescence is proportional to the ECE-1 activity.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the endothelin signaling pathway and the general experimental workflow for assessing ECE-1 inhibition.

G Endothelin Signaling Pathway Big_ET1 Big Endothelin-1 ECE1 ECE-1 Big_ET1->ECE1 ET1 Endothelin-1 ECE1->ET1 ET_Receptor Endothelin Receptor (ET-A / ET-B) ET1->ET_Receptor Cellular_Response Cellular Response (e.g., Vasoconstriction) ET_Receptor->Cellular_Response

Caption: Simplified diagram of the endothelin-1 signaling pathway.

G ECE-1 Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Dilutions (this compound or Phosphoramidon) Incubation Incubate ECE-1 with Inhibitor Inhibitor_Prep->Incubation Enzyme_Prep Prepare ECE-1 Solution Enzyme_Prep->Incubation Reaction_Start Add Fluorogenic Substrate Incubation->Reaction_Start Measurement Measure Fluorescence Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation Determine % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Calculation Calculate IC50 Inhibition_Calculation->IC50_Calculation

Caption: General experimental workflow for determining ECE-1 inhibition.

Conclusion

For researchers requiring a highly selective inhibitor of ECE-1 for in vitro and in vivo studies, this compound emerges as the superior choice over phosphoramidon. Its high potency and greater than 100-fold selectivity for ECE-1 over NEP make it a more precise tool for investigating the specific roles of ECE-1. Phosphoramidon, while an inhibitor of ECE-1, demonstrates a broader spectrum of activity, notably a much higher affinity for NEP, which could lead to confounding off-target effects in experimental systems. The choice of inhibitor should, therefore, be guided by the specific requirements for selectivity in the intended research application.

References

Comparing the efficacy of CGS35066 and CGS 26303 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vivo Efficacy of CGS35066 and CGS 26303

This guide provides a detailed comparison of the in vivo efficacy of two prominent endothelin-converting enzyme (ECE) inhibitors, this compound and CGS 26303. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their respective potencies, selectivities, and supporting experimental data.

Introduction

CGS 26303 and this compound are both inhibitors of endothelin-converting enzyme (ECE), a key enzyme in the endothelin signaling pathway responsible for the production of the potent vasoconstrictor endothelin-1 (ET-1). While both compounds target this pathway, they exhibit distinct selectivity profiles, which in turn influences their in vivo efficacy. CGS 26303 is a dual inhibitor, targeting both ECE and neutral endopeptidase 24.11 (NEP)[1]. In contrast, this compound was developed as a more potent and selective inhibitor of ECE-1[1][2][3].

Quantitative Comparison of In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative data on the inhibitory activity and in vivo effects of this compound and CGS 26303.

Table 1: In Vitro Inhibitory Activity
CompoundTargetIC50
CGS 26303 Human ECE-1410 nM[1]
Neutral Endopeptidase (NEP)1 nM[1]
This compound Human ECE-122 nM[1][2][3]
Rat Kidney NEP2.3 µM[1][2][3]
Table 2: In Vivo Efficacy (Inhibition of Big ET-1-Induced Pressor Response in Rats)
CompoundDose (i.v.)% InhibitionAnimal ModelTime Point
CGS 26303 10 mg/kg50%[1]Anesthetized Rats90 min
This compound 10 mg/kg84%[1]Anesthetized Rats90 min
0.3 mg/kg61%Conscious Rats30 min
1.0 mg/kg78%Conscious Rats30 min
3.0 mg/kg93%Conscious Rats30 min
10.0 mg/kg98%Conscious Rats30 min
0.3 mg/kg29%Conscious Rats120 min
1.0 mg/kg63%Conscious Rats120 min
3.0 mg/kg63%Conscious Rats120 min
10.0 mg/kg84%Conscious Rats120 min

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating the in vivo efficacy of these inhibitors.

BigET1 Big Endothelin-1 (Big ET-1) ECE1 Endothelin-Converting Enzyme-1 (ECE-1) BigET1->ECE1 Cleavage ET1 Endothelin-1 (ET-1) ECE1->ET1 ETAR Endothelin Receptor A (ETAR) ET1->ETAR Vasoconstriction Vasoconstriction ETAR->Vasoconstriction This compound This compound This compound->ECE1 Inhibition CGS26303 CGS 26303 CGS26303->ECE1 Inhibition

Caption: Endothelin-1 signaling pathway and points of inhibition.

Start Start: Conscious, Catheterized Rats Administer Administer this compound or CGS 26303 (i.v.) Start->Administer Wait Wait for 30-120 minutes Administer->Wait InjectBigET1 Inject Big ET-1 (i.v.) Wait->InjectBigET1 MeasureMAP Measure Mean Arterial Pressure (MAP) InjectBigET1->MeasureMAP Analyze Analyze Inhibition of Pressor Response MeasureMAP->Analyze

Caption: Experimental workflow for assessing in vivo pressor response.

Experimental Protocols

Inhibition of Big Endothelin-1-Induced Pressor Response in Rats

This protocol is a key method for evaluating the in vivo efficacy of ECE inhibitors.

Objective: To determine the ability of a test compound to inhibit the increase in blood pressure (pressor response) induced by the ECE substrate, big endothelin-1.

Animal Model:

  • Male Sprague-Dawley rats, either anesthetized or conscious and catheterized for intravenous administration and blood pressure monitoring.

Procedure:

  • Animal Preparation: Rats are surgically implanted with catheters in a femoral artery for blood pressure measurement and a femoral vein for intravenous infusions. Animals are allowed to recover before the experiment.

  • Compound Administration: A baseline mean arterial pressure (MAP) is recorded. The test compound (this compound or CGS 26303) or vehicle is administered intravenously (i.v.) at a specified dose (e.g., 10 mg/kg)[1].

  • Big ET-1 Challenge: At a predetermined time point post-compound administration (e.g., 30, 90, or 120 minutes), a bolus of big ET-1 (e.g., 0.3 nmol/kg, i.v.) is injected[1][2].

  • Data Acquisition: The pressor response, measured as the change in MAP, is continuously recorded. The area under the curve of the MAP response over time is often calculated to quantify the overall effect[2].

  • Analysis: The percentage inhibition of the big ET-1-induced pressor response by the test compound is calculated by comparing the response in treated animals to that in vehicle-treated controls.

Discussion of In Vivo Performance

The available in vivo data clearly demonstrates that this compound is a more potent and selective inhibitor of ECE-1 compared to CGS 26303. At the same intravenous dose of 10 mg/kg in anesthetized rats, this compound produced a significantly greater inhibition of the big ET-1-induced pressor response (84%) than CGS 26303 (50%)[1].

Furthermore, studies in conscious rats have shown that this compound exhibits a dose-dependent and sustained inhibition of the pressor response to big ET-1[2]. This indicates a robust and lasting effect on the target enzyme in vivo. The selectivity of this compound is highlighted by the finding that it does not affect the pressor response to angiotensin-I, confirming its specificity for the endothelin pathway[2].

While CGS 26303 is a less potent ECE-1 inhibitor, its dual inhibitory action on both ECE and NEP may offer a different therapeutic profile. For instance, it has been investigated for its neuroprotective effects in spinal cord ischemia-reperfusion injury[4]. The clinical relevance of this dual inhibition would depend on the specific pathological context.

Conclusion

For research focused on the potent and selective inhibition of ECE-1 in vivo, this compound emerges as the superior compound based on its higher potency in inhibiting the big ET-1-induced pressor response and its greater selectivity over NEP. CGS 26303, with its dual ECE/NEP inhibitory activity, may be of interest in contexts where modulating both pathways is desirable. The choice between these two inhibitors should be guided by the specific research question and the desired pharmacological profile.

References

Validating the ECE-1 Specificity of CGS35066: A Comparison Guide Utilizing Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of the endothelin-converting enzyme-1 (ECE-1) inhibitor, CGS35066, using knockout models. By objectively comparing the anticipated effects of this compound in wild-type versus ECE-1 knockout systems, researchers can definitively establish its on-target activity. This document outlines the core signaling pathway, detailed experimental protocols, and expected quantitative outcomes.

The Endothelin Signaling Pathway and the Role of ECE-1

Endothelin-1 (ET-1), a potent vasoconstrictor, is synthesized from its inactive precursor, big endothelin-1 (big ET-1), through the catalytic action of ECE-1.[1][2] ET-1 then binds to its receptors, ETA and ETB, on vascular smooth muscle cells, initiating a signaling cascade that leads to vasoconstriction.[1] this compound is a potent and selective inhibitor of ECE-1, designed to block the conversion of big ET-1 to ET-1, thereby mitigating its vasoconstrictive effects.[2][3][4]

ECE1_Signaling_Pathway cluster_precursor Precursor Processing cluster_active_peptide Active Peptide cluster_receptor Receptor Binding cluster_cellular_response Cellular Response big ET-1 big ET-1 ECE1 ECE-1 big ET-1->ECE1 Cleavage ET1 Endothelin-1 (ET-1) ECE1->ET1 ET_Receptor ET-A / ET-B Receptors ET1->ET_Receptor Vasoconstriction Vasoconstriction ET_Receptor->Vasoconstriction This compound This compound This compound->ECE1 Inhibition ECE1_Activity_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Lysate_WT Wild-Type Lysate Incubate_WT Incubate WT Lysate + Substrate ± this compound Lysate_WT->Incubate_WT Lysate_KO ECE-1 KO Lysate Incubate_KO Incubate KO Lysate + Substrate ± this compound Lysate_KO->Incubate_KO Measure_Fluorescence Measure Fluorescence Incubate_WT->Measure_Fluorescence Incubate_KO->Measure_Fluorescence Analyze_WT Calculate % Inhibition and IC50 (WT) Measure_Fluorescence->Analyze_WT Analyze_KO Confirm No Activity (KO) Measure_Fluorescence->Analyze_KO InVivo_Pressor_Response_Workflow cluster_setup Animal Setup cluster_treatment Treatment Protocol cluster_monitoring Data Collection cluster_analysis Analysis Setup Anesthetized & Catheterized WT and ECE-1 KO Mice Baseline Record Baseline MAP Setup->Baseline Treatment Administer this compound or Vehicle Baseline->Treatment Challenge Administer Big ET-1 Treatment->Challenge Monitor_MAP Continuously Monitor MAP Challenge->Monitor_MAP Analyze_Response Compare Pressor Response between Groups Monitor_MAP->Analyze_Response

References

Benchmarking CGS35066: A Comparative Guide to Novel ECE-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the established endothelin-converting enzyme-1 (ECE-1) inhibitor, CGS35066, against a landscape of emerging and novel inhibitors. By presenting key performance data, detailed experimental methodologies, and illustrative pathway and workflow diagrams, this document serves as a critical resource for researchers engaged in cardiovascular, oncological, and neuroinflammatory research, as well as for professionals in the drug discovery and development sector.

Data Presentation: Quantitative Inhibitor Comparison

The following table summarizes the in vitro potency of this compound and several novel ECE-1 inhibitors. The data has been compiled from various preclinical studies to facilitate a direct comparison of their inhibitory activities against ECE-1 and their selectivity over related metalloproteases like Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE).

InhibitorTarget EnzymeIC50 (nM)Selectivity ProfileReference Compound
This compound Human ECE-1 22 >100-fold selective over NEP (IC50 = 2300 nM) Yes
RO 67-7447ECE-11.2Highly selective over NEP (>100 µM) and ACE (>10 µM)No
PD 069185Human ECE-1900Highly selective over ECE-2 (>100 µM) and other metalloproteasesNo
Indole-based InhibitorsECE-1Low nanomolar rangeHigh selectivity over NEP and ACENo
SM-19712ECE-1Potent inhibitionReportedly no inhibitory effect on ACE and NEPNo
FR-901533ECE-1Potent inhibitionData on selectivity is limited in publicly available literatureNo

Experimental Protocols: ECE-1 Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against ECE-1, based on fluorometric methods commonly employed in the field.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant ECE-1.

Materials:

  • Human recombinant ECE-1 enzyme

  • Fluorogenic ECE-1 substrate (e.g., a quenched fluorescent peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 µM ZnCl2)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Phosphoramidon)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the ECE-1 substrate in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).

    • Dilute the human recombinant ECE-1 enzyme to the desired working concentration in cold assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Test compound dilution or positive control or vehicle control (for uninhibited enzyme activity).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the ECE-1 enzyme solution to each well.

    • Immediately after adding the enzyme, add the fluorogenic ECE-1 substrate to all wells.

    • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate used.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualizations

Signaling Pathway of ECE-1

ECE1_Signaling_Pathway Prepro_ET1 Pre-pro-Endothelin-1 Big_ET1 Big Endothelin-1 (inactive precursor) Prepro_ET1->Big_ET1 Proteolytic Cleavage ECE1 ECE-1 (Endothelin-Converting Enzyme-1) Big_ET1->ECE1 ET1 Endothelin-1 (active peptide) ECE1->ET1 Conversion ET_Receptor Endothelin Receptors (ETA / ETB) ET1->ET_Receptor Binding Downstream Downstream Signaling (Vasoconstriction, Cell Proliferation, etc.) ET_Receptor->Downstream Inhibitors ECE-1 Inhibitors (e.g., this compound) Inhibitors->ECE1 Inhibition

Caption: Simplified signaling pathway of Endothelin-1 (ET-1) production and the point of intervention for ECE-1 inhibitors.

Experimental Workflow for ECE-1 Inhibitor Screening

ECE1_Inhibitor_Screening_Workflow Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Plate_Setup Set Up 96-Well Plate: - Assay Buffer - Test Compounds / Controls Compound_Prep->Plate_Setup Enzyme_Add Add ECE-1 Enzyme Plate_Setup->Enzyme_Add Substrate_Add Add Fluorogenic Substrate (Initiate Reaction) Enzyme_Add->Substrate_Add Incubation Incubate at 37°C Substrate_Add->Incubation Fluorescence_Read Measure Fluorescence Incubation->Fluorescence_Read Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Fluorescence_Read->Data_Analysis End End: Identify Potent Inhibitors Data_Analysis->End

Lack of Direct Evidence for Synergistic Effects of CGS35066 with ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no direct experimental studies investigating the synergistic effects of CGS35066, a potent and selective endothelin-converting enzyme-1 (ECE-1) inhibitor, with Angiotensin-Converting Enzyme (ACE) inhibitors. While both classes of drugs play crucial roles in cardiovascular regulation, research to date has focused on their independent mechanisms and effects. This guide provides a comparative overview of this compound and ACE inhibitors, detailing their distinct signaling pathways and theoretical potential for interaction, while underscoring the current absence of combined experimental data.

This compound is identified as a potent and selective inhibitor of ECE-1.[1][2][3] Its primary function is to block the conversion of big endothelin-1 (big ET-1) to the highly potent vasoconstrictor endothelin-1 (ET-1).[2][3] Studies have shown that this compound does not exhibit activity against ACE, indicating its selectivity.[2]

ACE inhibitors, on the other hand, are a well-established class of drugs that primarily block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS).

Comparative Pharmacological Profiles

To understand the potential for interaction, it is essential to compare the pharmacological profiles of this compound and a representative ACE inhibitor.

FeatureThis compoundACE Inhibitors (General)
Primary Target Endothelin-Converting Enzyme-1 (ECE-1)[1][2]Angiotensin-Converting Enzyme (ACE)
Mechanism of Action Inhibits the conversion of big endothelin-1 to endothelin-1.[2][3]Inhibit the conversion of angiotensin I to angiotensin II.
Effect on Vasoactive Peptides Decreases production of endothelin-1 (vasoconstrictor).Decreases production of angiotensin II (vasoconstrictor); Increases levels of bradykinin (vasodilator).
Reported In Vitro IC50 for Primary Target 22 nM for human ECE-1[1][2][3]Varies by specific ACE inhibitor (e.g., Enalaprilat IC50 is in the low nanomolar range).
Selectivity Selective for ECE-1 over Neutral Endopeptidase (NEP) and ACE.[2][3]Generally selective for ACE.

Signaling Pathways

The distinct mechanisms of action of this compound and ACE inhibitors are best illustrated by their respective signaling pathways.

cluster_this compound This compound Pathway BigET1 Big Endothelin-1 ECE1 ECE-1 BigET1->ECE1 Conversion ET1 Endothelin-1 ECE1->ET1 ETAR ET-A Receptor ET1->ETAR Binds to Vasoconstriction Vasoconstriction ETAR->Vasoconstriction This compound This compound This compound->ECE1 Inhibits

Figure 1: this compound inhibits ECE-1, preventing vasoconstriction.

cluster_ACEI ACE Inhibitor Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin ACE ACE AngiotensinI->ACE Conversion AngiotensinII Angiotensin II ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Binds to Vasoconstriction_ACE Vasoconstriction AT1R->Vasoconstriction_ACE ACEI ACE Inhibitor ACEI->ACE Inhibits

Figure 2: ACE inhibitors block the RAAS pathway, reducing vasoconstriction.

Experimental Protocols

While no studies on the combined effects of this compound and ACE inhibitors are available, the following outlines a hypothetical experimental protocol to investigate potential synergistic effects on blood pressure in a preclinical model.

Objective: To determine if co-administration of this compound and an ACE inhibitor (e.g., Enalapril) results in a synergistic reduction in mean arterial pressure (MAP) in spontaneously hypertensive rats (SHR).

Experimental Workflow:

cluster_workflow Hypothetical Experimental Workflow AnimalModel Spontaneously Hypertensive Rats Acclimatization Acclimatization & Baseline BP Measurement AnimalModel->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Drug Administration (Vehicle, this compound, ACEi, Combo) Grouping->Dosing Monitoring Continuous Blood Pressure Monitoring Dosing->Monitoring Analysis Data Analysis for Synergy (e.g., Bliss Independence) Monitoring->Analysis

Figure 3: Workflow for assessing synergistic effects on blood pressure.

Methodology:

  • Animal Model: Male spontaneously hypertensive rats (SHR), a well-established model of essential hypertension, would be used.

  • Acclimatization and Baseline Measurements: Rats would be acclimatized to housing conditions and handling. Baseline mean arterial pressure (MAP) would be recorded via telemetry or indwelling catheters.

  • Treatment Groups: Animals would be randomly assigned to one of four treatment groups:

    • Vehicle control

    • This compound alone

    • ACE inhibitor (e.g., Enalapril) alone

    • This compound and ACE inhibitor combination

  • Drug Administration: Drugs would be administered at various doses to establish dose-response curves for each agent and the combination.

  • Blood Pressure Monitoring: MAP would be monitored continuously for a specified period post-administration.

  • Data Analysis: The reduction in MAP for each treatment group would be calculated. Synergy would be assessed using a reference model such as Bliss independence or Loewe additivity.

Theoretical Basis for Investigating Synergy

The rationale for exploring the combination of this compound and ACE inhibitors lies in their targeting of two distinct and major vasoconstrictor pathways. While ACE inhibitors block the renin-angiotensin system, this compound targets the endothelin system. In theory, dual blockade could lead to a more profound and potentially synergistic reduction in blood pressure and beneficial effects on end-organ damage than either agent alone. However, it is also possible that the effects could be merely additive or, in a more complex interaction, even antagonistic.

Conclusion

Currently, there is no published experimental data to support or refute a synergistic effect between this compound and ACE inhibitors. The information available focuses on the individual pharmacology of this compound as a selective ECE-1 inhibitor with no cross-reactivity with ACE.[2] The potential for a synergistic interaction is, at this stage, purely theoretical. Future preclinical and clinical research is necessary to investigate the cardiovascular effects of co-administering these two classes of compounds and to determine if such a combination offers any therapeutic advantage. Researchers and drug development professionals should consider the lack of evidence before pursuing combination therapies involving this compound and ACE inhibitors.

References

Evaluating the Selectivity Profile of CGS35066 Against ECE-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the endothelin-converting enzyme (ECE) inhibitor CGS35066 with the alternative inhibitor phosphoramidon, focusing on their selectivity profiles against ECE-1 and ECE-2. The information is compiled from publicly available experimental data to assist researchers in selecting the appropriate tools for their studies.

Introduction to Endothelin-Converting Enzymes and Inhibitors

Endothelin-converting enzymes (ECEs) are a family of zinc metalloproteases responsible for the cleavage of big endothelins into biologically active endothelins, which are potent vasoconstrictors. Two main isoforms, ECE-1 and ECE-2, have been identified. While both can process big endothelin-1, they exhibit different optimal pH ranges and tissue distribution, suggesting distinct physiological roles. ECE inhibitors are valuable research tools for investigating the physiological and pathological roles of the endothelin system and are being explored for their therapeutic potential in cardiovascular diseases.

This compound: A Potent ECE-1 Inhibitor

This compound is recognized as a potent and selective inhibitor of ECE-1.[1][2][3] Its selectivity has been primarily characterized against neutral endopeptidase (NEP), another zinc metalloprotease.

Selectivity Profile of this compound and Phosphoramidon

The following tables summarize the available quantitative data on the inhibitory activity of this compound and phosphoramidon against ECE-1, ECE-2, and NEP.

Table 1: Inhibitory Activity of this compound

Target EnzymeIC50 Value
Endothelin-Converting Enzyme-1 (ECE-1)22 nM[1][2][3]
Endothelin-Converting Enzyme-2 (ECE-2)Data not available in the searched literature
Neutral Endopeptidase 24.11 (NEP)2.3 µM[1][2][3]

Table 2: Inhibitory Activity of Phosphoramidon

Target EnzymeIC50 Value
Endothelin-Converting Enzyme-1 (ECE-1)~1 - 3.5 µM
Endothelin-Converting Enzyme-2 (ECE-2)~4 - 14 nM (estimated)
Neutral Endopeptidase 24.11 (NEP)34 nM

Note on Phosphoramidon IC50 for ECE-2: Direct IC50 values for phosphoramidon against ECE-2 vary in the literature. However, it has been reported that ECE-2 is approximately 250-fold more sensitive to phosphoramidon than ECE-1. The estimated IC50 range for ECE-2 is calculated based on this fold difference from the reported ECE-1 IC50 values.

Discussion of Selectivity

Based on the available data, this compound demonstrates high selectivity for ECE-1 over NEP, with a selectivity ratio of over 100-fold.[1][2][3] Unfortunately, its inhibitory activity against ECE-2 has not been reported in the reviewed literature, preventing a direct comparison of its selectivity between the two ECE isoforms.

In contrast, phosphoramidon exhibits a different selectivity profile. It is a potent inhibitor of NEP and shows significantly greater potency against ECE-2 than ECE-1. This makes phosphoramidon a useful tool for studies where preferential inhibition of ECE-2 is desired.

Experimental Protocols

A detailed methodology for determining the inhibitory activity of compounds against ECE-1 is provided below. A similar protocol could be adapted for ECE-2 by using recombinant human ECE-2 and adjusting the buffer to the optimal pH for the enzyme (typically pH 5.5-6.0).

In Vitro ECE-1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human ECE-1.

Materials:

  • Recombinant human ECE-1

  • Big endothelin-1 (substrate)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Stop solution (e.g., 0.1% trifluoroacetic acid)

  • 96-well microplate

  • Microplate reader

  • High-performance liquid chromatography (HPLC) system or a suitable endothelin-1 detection kit (e.g., ELISA)

Procedure:

  • Enzyme Preparation: Dilute the recombinant human ECE-1 to a final concentration that yields a linear reaction rate over the desired incubation time.

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Reaction: a. To each well of the 96-well microplate, add the assay buffer, the test compound at various concentrations, and the diluted ECE-1 enzyme. b. Pre-incubate the plate at 37°C for 15 minutes. c. Initiate the enzymatic reaction by adding the substrate, big endothelin-1, to each well. d. Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution to each well.

  • Product Quantification: a. Quantify the amount of endothelin-1 produced using a validated method such as HPLC or an ELISA kit.

  • Data Analysis: a. Plot the percentage of inhibition against the logarithm of the test compound concentration. b. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Signaling Pathway of Endothelin Activation

G cluster_furin cluster_ece Prepro_ET1 Preproendothelin-1 Big_ET1 Big Endothelin-1 Prepro_ET1->Big_ET1 Cleavage ET1 Endothelin-1 Big_ET1->ET1 Cleavage ET_Receptor Endothelin Receptor (ETA/ETB) ET1->ET_Receptor Binding Vasoconstriction Vasoconstriction ET_Receptor->Vasoconstriction Activation Furin Furin-like proteases ECE ECE-1 / ECE-2 This compound This compound This compound->ECE Inhibition

Caption: Endothelin-1 activation pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

G Start Start Prep_Reagents Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor Start->Prep_Reagents Serial_Dilution Serial Dilution of This compound Prep_Reagents->Serial_Dilution Incubate_Enzyme_Inhibitor Pre-incubate Enzyme with Inhibitor Serial_Dilution->Incubate_Enzyme_Inhibitor Add_Substrate Initiate Reaction (Add Substrate) Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Quantify_Product Quantify Product (e.g., HPLC, ELISA) Stop_Reaction->Quantify_Product Analyze_Data Data Analysis: Plot Inhibition Curve, Calculate IC50 Quantify_Product->Analyze_Data End End Analyze_Data->End

Caption: General workflow for determining the IC50 of an ECE inhibitor.

References

Safety Operating Guide

Navigating the Disposal of CGS35066: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific disposal protocol for CGS35066 necessitates a cautious approach grounded in established laboratory safety principles. This guide provides essential information on the handling and disposal of this compound, synthesized from its chemical properties and general best practices for laboratory chemical waste management. Researchers, scientists, and drug development professionals are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department for site-specific procedures.

Key Chemical Properties of this compound

A summary of the key quantitative data for this compound is presented below to inform handling and disposal decisions.

PropertyValue
Molecular Weight349.28 g/mol [1][2]
Molecular FormulaC₁₆H₁₆NO₆P[1][2]
CAS Number261619-50-5[1]
Purity≥98%[1]
SolubilitySoluble to 100 mM in 1 eq. NaOH[1]
StorageDesiccate at room temperature[1] or -20°C[2]
General Protocol for the Disposal of this compound Waste

This protocol outlines a generalized procedure for the safe disposal of this compound and associated materials. It is imperative to follow your institution's specific waste management policies.

1. Waste Identification and Segregation:

  • Treat all this compound, whether in solid form, in solution, or as residue in containers, as hazardous chemical waste.[3]

  • Segregate this compound waste from other waste streams. Do not mix it with non-hazardous waste or other chemical wastes unless explicitly permitted by your EHS department.[4][5] Incompatible chemicals, when mixed, can react violently or release hazardous gases.[4]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including a lab coat, safety goggles, and chemical-resistant gloves.

3. Preparing Solid Waste for Disposal:

  • Unused or Excess this compound: Collect the solid powder in its original container or a compatible, well-sealed waste container.

  • Contaminated Materials: Items such as weigh boats, pipette tips, and gloves that are contaminated with this compound should be placed in a designated, sealed plastic bag or container for solid chemical waste.

4. Preparing Liquid Waste for Disposal:

  • Aqueous Solutions: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Do Not Dispose Down the Drain: Chemical waste should not be disposed of via the sanitary sewer system.[3][5]

5. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "α-[(S)-(Phosphonomethyl)amino]-3-dibenzofuranpropanoic acid".[5][6] The accumulation start date should also be clearly visible.

  • Container Integrity: Use containers that are in good condition and compatible with the chemical. The original container is often a suitable choice.[4] Ensure containers are kept closed except when adding waste.[3]

  • Storage: Store waste containers in a designated satellite accumulation area that is away from heat sources and direct sunlight.[4][5]

6. Disposal of Empty Containers:

  • An empty container that held this compound should be managed as hazardous waste unless triple-rinsed.[3]

  • The rinsate from cleaning the container must be collected and disposed of as hazardous liquid waste.[3]

7. Final Disposal:

  • Arrange for the pickup of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal company.[3][5]

Visualizing the Disposal Workflow

The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste, applicable to this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal A Generate this compound Waste (Solid, Liquid, Contaminated Materials) B Segregate Waste by Type A->B A->B C Select Appropriate Waste Container B->C B->C D Label Container with Contents & Hazard Information C->D C->D E Store in Satellite Accumulation Area D->E D->E F Arrange for EHS Pickup E->F E->F G Final Disposal by Certified Vendor F->G F->G

References

Essential Safety and Handling Guidance for CGS35066

Author: BenchChem Technical Support Team. Date: November 2025

For immediate use by researchers, scientists, and drug development professionals, this document outlines the critical personal protective equipment (PPE), handling protocols, and disposal procedures for the potent and selective endothelin-converting enzyme-1 (ECE-1) inhibitor, CGS35066. [1][2][3][4] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, research-grade chemical compounds in a laboratory setting.

This compound is intended for research use only.[1] Due to its potent biological activity, appropriate precautions must be taken to minimize exposure.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent skin and respiratory exposure.[5][6][7] The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Chemically resistant, powder-free nitrile or neoprene gloves. Double gloving is recommended.To prevent skin contact with the compound. Check manufacturer's data for chemical compatibility.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or airborne particles of the compound.
Lab Coat A clean, buttoned lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection A properly fitted NIOSH-approved respirator (e.g., N95 or higher) may be necessary if handling the compound as a powder or if there is a risk of aerosolization.To prevent inhalation of the compound. The need for respiratory protection should be determined by a risk assessment.
Footwear Closed-toe shoes.To protect feet from spills.

Experimental Workflow: Donning and Doffing PPE

Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

PPE_Workflow cluster_Donning Donning (Putting On) PPE cluster_Doffing Doffing (Taking Off) PPE Don1 1. Hand Hygiene Don2 2. Put on Lab Coat Don3 3. Put on Respiratory Protection (if required) Don4 4. Put on Eye Protection Don5 5. Put on Gloves (over cuffs of lab coat) End End Handling Procedure Don5->End Proceed with Handling this compound Doff1 1. Remove Gloves Doff2 2. Remove Lab Coat Doff3 3. Hand Hygiene Doff4 4. Remove Eye Protection Doff5 5. Remove Respiratory Protection (if required) Doff6 6. Hand Hygiene Start Start Handling Procedure Start->Don1 Begin Donning End->Doff1 Begin Doffing

Caption: Sequential workflow for donning and doffing Personal Protective Equipment (PPE).

Handling and Storage

  • Handling: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8] Avoid generating dust or aerosols.

  • Storage: Store this compound desiccated at room temperature.[2] For long-term storage, it is recommended to store the lyophilized compound at -20°C, keeping it desiccated.[9] If in solution, store at -20°C and use within one month to maintain potency.[9] Avoid multiple freeze-thaw cycles.[9]

Disposal Plan

All waste contaminated with this compound, including used PPE and empty containers, must be disposed of as hazardous chemical waste. Follow all applicable federal, state, and local regulations for hazardous waste disposal.[8][10]

  • Solid Waste: Collect all solid waste, such as contaminated gloves, bench paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Decontamination: Decontaminate all work surfaces and equipment after handling this compound.

Mechanism of Action: ECE-1 Inhibition

This compound is a potent inhibitor of endothelin-converting enzyme (ECE-1), which is a key enzyme in the endothelin pathway.[1][2] ECE-1 is responsible for converting big endothelin-1 (big ET-1) into the potent vasoconstrictor endothelin-1 (ET-1).[11] By inhibiting ECE-1, this compound blocks the production of ET-1.[3][4]

ECE1_Inhibition BigET1 Big Endothelin-1 (Big ET-1) ECE1 Endothelin-Converting Enzyme-1 (ECE-1) BigET1->ECE1 ET1 Endothelin-1 (ET-1) ECE1->ET1 Converts to Vasoconstriction Vasoconstriction ET1->Vasoconstriction Leads to This compound This compound This compound->ECE1 Inhibits

Caption: this compound inhibits the conversion of Big ET-1 to ET-1 by targeting ECE-1.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.